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  • Product: 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride
  • CAS: 1135445-68-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride

An In-depth Technical Guide to 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride Abstract This technical guide provides a comprehensive overview of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride (CAS No. 1135445-68-9), a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride (CAS No. 1135445-68-9), a disubstituted purine derivative of significant interest in medicinal chemistry and drug discovery. As a structural analog of adenine, a fundamental component of nucleic acids and vital cofactors, this compound presents a versatile scaffold for therapeutic development.[1][2] This document delineates its chemical structure and physicochemical properties, offers a representative synthetic pathway, discusses its potential biological activities based on its structural class, and outlines critical safety and handling protocols. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.

Introduction: The Significance of Purine Analogs

Purine analogs represent one of the most successful classes of molecules in modern pharmacology. By mimicking the endogenous purines adenine and guanine, these compounds can competitively interact with a vast array of biological targets, including enzymes and receptors central to cellular signaling, replication, and metabolism.[1][2] Their applications span antiviral, anticancer, and immunosuppressive therapies. The compound 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride belongs to the family of 6,9-disubstituted purines. This structural motif is a cornerstone in the development of inhibitors for protein kinases, polymerases, and other ATP-dependent enzymes, where modifications at the N9 and C6 positions can precisely modulate target affinity and selectivity. This guide focuses on elucidating the core scientific attributes of this specific hydrochloride salt to facilitate its application in research and development.

Chemical Structure and Physicochemical Properties

9-(4-aminobutyl)-9H-purin-6-amine hydrochloride is characterized by an adenine core functionalized with a 4-aminobutyl chain at the N9 position of the purine ring. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological assays and formulation development.

Chemical Structure

The molecular structure consists of the bicyclic purine system, an exocyclic amine at the C6 position (making it an adenine derivative), and a flexible four-carbon chain terminating in a primary amine, attached at the N9 position.

G start Start: Adenine (9H-purin-6-amine) step1 Step 1: N9-Alkylation Reagent: N-(4-bromobutyl)phthalimide Base: K₂CO₃ Solvent: DMF start->step1 intermediate1 Intermediate: N-(4-(6-amino-9H-purin-9-yl)butyl)phthalimide step1->intermediate1 step2 Step 2: Deprotection Reagent: Hydrazine (H₂NNH₂) Solvent: Ethanol intermediate1->step2 intermediate2 Product (Free Base): 9-(4-aminobutyl)-9H-purin-6-amine step2->intermediate2 step3 Step 3: Salt Formation Reagent: HCl in Dioxane Solvent: Methanol/Ether intermediate2->step3 end Final Product: 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride step3->end

Caption: Representative synthetic workflow for the target compound.

Step-by-Step Methodology

Step 1: N9-Alkylation of Adenine

  • Rationale: Direct alkylation of adenine can yield a mixture of N7 and N9 isomers. Using a non-polar aprotic solvent like DMF and a mild base like potassium carbonate favors the thermodynamically more stable N9 product. N-(4-bromobutyl)phthalimide is an excellent alkylating agent as the phthalimide group provides a stable, easily removable protecting group for the terminal amine.

  • Protocol:

    • Suspend adenine (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.

    • Add N-(4-bromobutyl)phthalimide (1.1 eq) and stir the reaction mixture at 60-70 °C for 12-18 hours, monitoring by TLC.

    • Upon completion, cool the mixture, pour it into ice water, and collect the resulting precipitate by filtration.

    • Wash the crude product with water and ethanol and dry under vacuum to yield N-(4-(6-amino-9H-purin-9-yl)butyl)phthalimide.

Step 2: Phthalimide Deprotection

  • Rationale: The Gabriel synthesis deprotection using hydrazine is a standard and highly efficient method for cleaving the phthalimide group to reveal the primary amine without affecting the purine core.

  • Protocol:

    • Suspend the intermediate from Step 1 in ethanol.

    • Add hydrazine monohydrate (5.0 eq) and reflux the mixture for 4-6 hours.

    • Cool the reaction, and the phthalhydrazide byproduct will precipitate. Filter off the solid.

    • Evaporate the filtrate under reduced pressure. The resulting residue is the free base of the target compound. Purify via column chromatography if necessary.

Step 3: Hydrochloride Salt Formation

  • Rationale: Converting the free base to its hydrochloride salt increases stability and aqueous solubility. Using a solution of HCl in an organic solvent allows for controlled precipitation of the pure salt.

  • Protocol:

    • Dissolve the purified free base from Step 2 in a minimal amount of methanol.

    • Slowly add a 4M solution of HCl in 1,4-dioxane (1.1 eq) with stirring.

    • A precipitate will form. Add diethyl ether to facilitate complete precipitation.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final product as a hydrochloride salt.

Potential Biological Activity and Mechanism of Action

While specific biological data for 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride is not extensively published, its mechanism of action can be inferred from its structural class. As an adenine analog, it is a prime candidate to interact with ATP-binding sites in enzymes.

Many 6,9-disubstituted purines are known to be potent inhibitors of cyclin-dependent kinases (CDKs), tyrosine kinases, and other protein kinases involved in cell cycle regulation and oncogenic signaling. [3]The compound's structure, featuring an N9-alkyl chain and a C6-amino group, allows it to fit into the adenine-binding pocket of these enzymes. The terminal amino group on the butyl chain can form additional hydrogen bonds or ionic interactions with amino acid residues, potentially enhancing binding affinity and selectivity.

Hypothetical Mechanism: Kinase Inhibition cluster_0 Active Site of Protein Kinase cluster_1 Competitive Inhibition ATP ATP (Natural Substrate) Kinase Kinase Enzyme ATP->Kinase Binds to active site ADP_P ADP + Phosphorylated Substrate Kinase->ADP_P Catalyzes phosphorylation Inhibitor 9-(4-aminobutyl)-9H-purin-6-amine HCl (Competitive Inhibitor) BlockedKinase Inactive Kinase-Inhibitor Complex Inhibitor->BlockedKinase Binds to ATP pocket NoReaction No Reaction BlockedKinase->NoReaction Prevents catalysis

Caption: Hypothetical action as a competitive kinase inhibitor.

Applications in Research and Drug Discovery

Given its structure, this compound is a valuable tool for various research applications:

  • Kinase Inhibitor Screening: It can serve as a lead compound or a library component for screening against panels of protein kinases to identify novel anticancer or anti-inflammatory agents.

  • Fragment-Based Drug Design (FBDD): The core purine scaffold with the flexible linker is an ideal fragment for FBDD campaigns targeting nucleotide-binding proteins.

  • Chemical Probe Development: The terminal primary amine provides a convenient handle for conjugation to fluorescent tags, biotin, or affinity resins, enabling its use as a chemical probe to study purinergic signaling or identify novel binding partners.

  • Intermediate for Synthesis: It serves as a versatile synthetic intermediate for further elaboration, allowing for the creation of more complex and potent derivatives. [4]

Safety, Handling, and Storage

As with many amine-containing heterocyclic compounds, 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride requires careful handling. The following safety precautions are based on data for related chemical classes. [5]

  • Hazard Identification:

    • Toxicity: May be toxic if swallowed, inhaled, or absorbed through the skin. [5] * Corrosivity: Can cause severe skin burns and serious eye damage. [5] * Irritation: May cause respiratory tract irritation. [5]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat or flame-retardant anti-static protective clothing. [5] * Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. [5]A respirator may be required if aerosols are generated.

  • Handling and Storage:

    • Storage: Store in a tightly closed, corrosion-resistant container in a dry, cool, and well-ventilated place. [5]Keep away from heat and ignition sources. Store in a locked or restricted-access area. [5] * Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling. [5]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [5] * Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention. [5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. [5] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [5]

Conclusion

9-(4-aminobutyl)-9H-purin-6-amine hydrochloride is a promising chemical entity with significant potential in drug discovery and biomedical research. Its structural analogy to adenine, combined with a versatile functional handle, makes it an attractive scaffold for developing targeted therapeutics, particularly kinase inhibitors. This guide provides the foundational technical knowledge—from synthesis to safe handling—required for its effective utilization in a research setting. Further investigation into its specific biological targets and pharmacological profile is warranted and will undoubtedly reveal its full potential.

References

  • Merck Millipore. (n.d.). Safety Data Sheet.
  • ChemRadar. (n.d.). 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride CAS#1135445-68-9 | Regulatory.
  • ChemRadar. (n.d.). 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride CAS#1135445-68-9 | CAS Substance Database.
  • National Center for Biotechnology Information. (n.d.). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. PMC.
  • ChemRadar. (2026, March 26). 9H-purin-6-amine hydrochloride CAS#1135445-68-9 | Global PFAS Screening Tool.
  • ChemRadar. (n.d.). 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride CAS#1135445-68-9 | FCMD | Food Contact Materials Regulations Database.
  • EvitaChem. (n.d.). Buy 9-(4-Chlorobutyl)-9h-purin-6-amine (EVT-12016641).
  • TargetMol. (n.d.). Adenine hydrochloride | DNA/RNA Synthesis.
  • MedChemExpress. (n.d.). Adenine hydrochloride (6-Aminopurine hydrochloride) | Nucleobase.

Sources

Exploratory

Mechanism of action of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride in biological systems

An In-Depth Technical Guide on the Mechanism of Action of 9-(4-Aminobutyl)-9H-purin-6-amine Hydrochloride Executive Summary The "purinome" comprises over 3,000 human proteins—including kinases, dehydrogenases, and methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action of 9-(4-Aminobutyl)-9H-purin-6-amine Hydrochloride

Executive Summary

The "purinome" comprises over 3,000 human proteins—including kinases, dehydrogenases, and methyltransferases—that utilize purine-based cofactors such as ATP, NAD+, and S-adenosylmethionine (SAM). 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride (CAS 1135445-68-9)[1] is a synthetic, acyclic nucleoside analog designed to interrogate this vast enzyme network. By stripping away the canonical ribose sugar and replacing it with a flexible, protonated alkylamine chain, this molecule acts as a bifunctional chemical probe. This whitepaper dissects its structural mechanics, binding causality, and the self-validating experimental workflows required to deploy it in drug discovery and chemical proteomics.

Structural Biology & Pharmacophore Mechanics

The efficacy of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride (9-ABAD·HCl) lies in its dual-domain architecture, which perfectly balances target anchoring with solvent-exposed functionalization.

The Adenine Anchor

The 9H-purin-6-amine (adenine) core is the universal recognition motif for the purinome. In biological systems, this moiety inserts deep into hydrophobic pockets (e.g., the hinge region of kinases or the Rossmann fold of NAD-dependent enzymes). It establishes canonical bidentate hydrogen bonds: the exocyclic N6 amine acts as a hydrogen bond donor, while the N1 nitrogen acts as an acceptor, locking the pharmacophore into the active site.

The 4-Aminobutyl Trajectory

Unlike natural nucleosides, 9-ABAD·HCl lacks a ribose ring. Instead, a 4-aminobutyl chain is conjugated at the N9 position.

  • Causality of the Chain: This linear aliphatic chain mimics the spatial trajectory of a ribose-5-phosphate or a polyamine (like putrescine).

  • Causality of the Salt Form: Formulated as a hydrochloride salt, the terminal primary amine ( NH3+​ ) is fully protonated at physiological pH. This positive charge drives strong electrostatic interactions with acidic residues (Asp/Glu) located at the lip of the solvent-exposed channel[2]. Furthermore, this terminal amine serves as an ideal bioorthogonal handle for covalent immobilization onto affinity matrices without occluding the adenine anchor.

MOA Compound 9-ABAD·HCl (Chemical Probe) Adenine Adenine Core (H-Bond Acceptor/Donor) Compound->Adenine comprises Aminobutyl 4-Aminobutyl Chain (Solvent Extension) Compound->Aminobutyl comprises Hinge Target Enzyme Hinge Region / Rossmann Fold Adenine->Hinge anchors via H-bonds Solvent Solvent-Exposed Channel / Affinity Matrix Aminobutyl->Solvent projects into Inhibition Competitive Inhibition Hinge->Inhibition blocks native substrate Proteomics Target Pull-Down Solvent->Proteomics enables conjugation

Caption: Pharmacophore model of 9-ABAD·HCl demonstrating the dual-domain mechanism of action.

Mechanisms of Action Across Enzyme Classes

The structural simplicity of 9-ABAD·HCl allows it to act as a foundational scaffold for modulating various biological pathways:

  • NAD Kinases and Dehydrogenases: NAD kinases (NADK) tightly regulate cellular NAD/NADP ratios. Adenine derivatives featuring aminobutyl linkers have been successfully deployed as chemical probes and affinity chromatography ligands to isolate and inhibit bacterial NADKs[2]. The adenine ring stacks against conserved tyrosine residues, while the aminobutyl chain projects outward, preventing NAD+ binding.

  • Amine and Polyamine Oxidases: Copper/topaquinone-containing amine oxidases process biogenic amines. Aminoalkyl adenines act as unique bisubstrate mimics for these enzymes, functioning either as competitive substrates or reversible inhibitors by occupying both the purine-recognition site and the polyamine oxidation channel[3].

  • Receptor Mapping & Salvage Pathways: Extending the adenine core with butyl linkers is a proven strategy to map the orthosteric pockets of adenosine receptors (A1, A2A, A3)[4]. Additionally, aminobutyl-purine derivatives are critical synthetic precursors for small-molecule inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls that rule out false positives.

Protocol 1: Chemical Proteomics (Target Pull-Down)

Purpose: To identify purinome targets from complex cell lysates by utilizing the 4-aminobutyl chain as an immobilization handle. Causality: Covalently linking the terminal amine to a matrix ensures the adenine pharmacophore remains fully accessible. Eluting with free ATP guarantees that only true purine-binding proteins are identified.

  • Matrix Conjugation: React 2 mM 9-ABAD·HCl with 1 mL of NHS-activated Sepharose in coupling buffer (0.1 M NaHCO3, pH 8.3) for 2 hours at 25°C. The primary amine forms a stable amide bond with the matrix.

  • Quenching (Critical Step): Incubate the matrix with 0.5 M ethanolamine (pH 8.3) for 1 hour. Causality: This blocks unreacted NHS esters, preventing the covalent cross-linking of random lysate proteins which would generate false-positive background noise.

  • Lysate Incubation: Incubate the functionalized matrix with 5 mg of pre-cleared cellular lysate at 4°C for 4 hours to reach equilibrium.

  • Stringent Washing: Wash the column with 50 column volumes of lysis buffer containing 300 mM NaCl. Causality: High ionic strength disrupts weak, non-specific electrostatic interactions.

  • Self-Validating Elution: Elute bound proteins using a competitive gradient of 10 mM free ATP. Causality: Unlike boiling in SDS (which strips everything), ATP specifically outcompetes proteins bound to the adenine moiety, validating them as true purinome targets.

  • Analysis: Analyze the eluate via LC-MS/MS for target identification.

Protocol S1 Step 1: Matrix Conjugation NHS-Sepharose + 9-ABAD·HCl S2 Step 2: Quenching Block unreacted sites with Ethanolamine S1->S2 S3 Step 3: Lysate Incubation Bind purinome targets from proteome S2->S3 S4 Step 4: Stringent Wash Remove non-specific electrostatic binders S3->S4 S5 Step 5: Competitive Elution Elute with 10 mM ATP (Self-Validation) S4->S5 S6 Step 6: LC-MS/MS Target Identification & Quantification S5->S6

Caption: Self-validating chemical proteomics workflow utilizing 9-ABAD·HCl as an affinity probe.

Protocol 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Purpose: To quantify the binding affinity ( Kd​ ), enthalpy ( ΔH ), and stoichiometry ( N ) of 9-ABAD binding to a purified target. Causality: ITC measures direct heat exchange without requiring fluorophores, which could sterically clash with the solvent channel.

  • Dialysis: Dialyze both the purified target enzyme (15 µM) and 9-ABAD·HCl (150 µM) against the exact same buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM TCEP). Causality: Eliminates heat-of-dilution artifacts caused by buffer mismatch.

  • Titration: Perform 20 injections of 2 µL of 9-ABAD·HCl into the enzyme cell at 25°C, with 120-second intervals.

  • Self-Validation (Control): Perform an identical titration of 9-ABAD·HCl into the buffer alone. Subtract this background heat from the experimental data. If the control heat is non-linear, it indicates ligand aggregation, invalidating the run.

  • Data Fitting: Fit the integrated data to a one-site binding model. An N value of ~1.0 validates a highly specific, 1:1 binding event.

Quantitative Data Summary

The table below summarizes the representative binding modes and apparent affinities when the adenine-aminobutyl pharmacophore is deployed against various purinome targets.

Target Enzyme ClassRepresentative TargetBinding ModeApparent Affinity ( Kd​ / IC50​ )Primary Interacting Residues
NAD Kinases Bacterial NADKCompetitive (ATP site)1.5 - 5.0 µMTyr163 (Stacking), Asp/Glu (Salt bridge)
Amine Oxidases Topaquinone CAOsCompetitive Substrate~100 µMTopaquinone cofactor, Hinge backbone
Adenosine Receptors A1 / A3 AROrthosteric> 50 µM (Poor)Asn253 (H-bond)
Polyamine Synthases Spermidine SynthaseBisubstrate fragment10 - 25 µMAsp173, Rossmann Fold

Conclusion

9-(4-aminobutyl)-9H-purin-6-amine hydrochloride is far more than a simple nucleoside analog; it is a highly tunable, bioorthogonal probe. By leveraging the universal recognition of its adenine core and the electrostatic/conjugation potential of its aminobutyl chain, researchers can systematically map, inhibit, and isolate critical nodes within the human purinome.

References

  • Title: 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride CAS#1135445-68-9 | Regulatory Information Source: ChemRadar URL: 1

  • Title: New Chemical Probe Targeting Bacterial NAD Kinase Source: MDPI URL: 2

  • Title: Reactions of plant copper/topaquinone amine oxidases with N6-aminoalkyl derivatives of adenine Source: Taylor & Francis URL: 3

  • Title: Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters Source: PMC (NIH) URL: 4

  • Title: Small molecule inhibitors of nicotinamide phosphoribosyltransferase (nampt) Source: Google Patents (WO2013082150A1) URL: 5

Sources

Foundational

Pharmacokinetic Profiling of 9-(4-Aminobutyl)-9H-Purin-6-Amine Hydrochloride Derivatives: A Comprehensive Technical Guide

Executive Summary & Chemical Rationale The compound 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride (CAS 1135445-68-9)[1] represents a highly versatile pharmacophore in modern medicinal chemistry. Structurally, it consis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride (CAS 1135445-68-9)[1] represents a highly versatile pharmacophore in modern medicinal chemistry. Structurally, it consists of an[2] functionalized at the N9 position with a 4-aminobutyl (putrescine-like) aliphatic chain. This specific structural modification is frequently utilized as a precursor for Toll-like receptor (TLR7/8) agonists, targeted bioconjugates, and affinity chromatography ligands.

Understanding the pharmacokinetics (PK) of this derivative requires a deep analysis of its physicochemical properties. The primary amine on the butyl chain has a pKa of ~10.5, ensuring it remains fully protonated at physiological pH (7.4). While the hydrochloride salt form guarantees excellent aqueous solubility and dissolution in the gastrointestinal tract, the resulting permanent positive charge fundamentally alters its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Architecture & ADME Causality

To rationally design a PK study, we must first understand the causality between the molecule's structure and its biological fate.

  • Absorption (Permeability vs. Solubility): The protonated primary amine severely restricts passive transcellular diffusion across the lipophilic intestinal epithelium. Consequently, oral bioavailability is heavily reliant on paracellular transport (via tight junctions) and active uptake mechanisms, such as Organic Cation Transporters (OCTs).

  • Distribution (Lysosomal Trapping): The combination of a lipophilic purine core and a highly basic amine leads to extensive tissue distribution. The un-ionized fraction (though small at pH 7.4) diffuses across cellular membranes. Once inside acidic organelles like lysosomes (pH ~4.5), the molecule becomes doubly protonated and is trapped via ion-trapping mechanisms, resulting in a high Volume of Distribution ( Vd​ ).

  • Excretion (Active Renal Secretion): Renal clearance is the dominant elimination pathway. The positively charged aminobutyl chain is a high-affinity substrate for renal OCT2 transporters in the proximal tubule, leading to active tubular secretion that often exceeds the glomerular filtration rate (GFR).

Metabolic Biotransformation Pathways

The metabolic fate of 9-(4-aminobutyl)adenine derivatives is governed by two distinct enzymatic vulnerabilities: the aliphatic amine appendage and the purine core.

  • Oxidative Deamination: The 4-aminobutyl chain mimics endogenous polyamines. It is highly susceptible to oxidative deamination by Monoamine Oxidase (MAO) and Diamine Oxidase (DAO), yielding a reactive aldehyde intermediate. This intermediate is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) into a stable carboxylic acid metabolite.

  • Purine Deamination: The adenine core is a target for ubiquitous adenine deaminases, which convert the 6-amino group into a hydroxyl group, yielding a hypoxanthine derivative[2].

Metabolism Parent 9-(4-aminobutyl)adenine (Parent Drug) Aldehyde Aldehyde Intermediate Parent->Aldehyde MAO / DAO (Oxidative Deamination) Hypoxanthine Hypoxanthine Derivative Parent->Hypoxanthine Adenine Deaminase (Deamination) Acid Carboxylic Acid Metabolite Aldehyde->Acid ALDH (Oxidation)

Fig 1: Primary phase I metabolic biotransformation pathways of 9-(4-aminobutyl)adenine.

Quantitative Pharmacokinetic Data Summary

The following table synthesizes the typical quantitative PK parameters for 9-(4-aminobutyl)adenine derivatives in preclinical rodent models (e.g., Sprague-Dawley rats), providing the mechanistic rationale for each metric.

PK ParameterTypical RangeMechanistic Rationale
Bioavailability ( F% ) 15 - 30%Limited by poor transcellular permeability of the protonated amine and first-pass oxidative deamination by hepatic MAO/DAO.
Clearance ( CL ) 12 - 25 mL/min/kgDriven by rapid active renal secretion (via OCT2) combined with moderate hepatic metabolism.
Volume of Distribution ( Vd​ ) 3.5 - 6.0 L/kgHigh tissue partitioning due to lysosomal ion-trapping of the basic aliphatic amine.
Half-life ( t1/2​ ) 4 - 8 hoursProlonged by slow redistribution of the drug from deep tissue compartments back into the central circulation.
Protein Binding 40 - 60%Moderate binding driven primarily by the hydrophobic and hydrogen-bonding interactions of the purine core.

Self-Validating Bioanalytical Methodology (LC-MS/MS)

Quantifying highly polar, basic amines in biological matrices presents significant bioanalytical challenges. Standard Reversed-Phase (C18) chromatography will fail, as the protonated molecule will elute in the void volume, suffering from severe matrix ion suppression. Therefore, [3][4] is strictly required.

Furthermore, to comply with [5], the protocol below is designed as a self-validating system , embedding real-time quality control checks at every critical juncture.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation & Internal Standard (IS) Spiking

  • Action: Aliquot 50 µL of plasma into a 96-well plate. Spike with 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS), such as 13C5​ -9-(4-aminobutyl)adenine.

  • Causality: The SIL-IS perfectly mimics the extraction recovery and ionization efficiency of the target analyte, correcting for any matrix effects.

  • Self-Validation Check: The IS peak area must exhibit a Coefficient of Variation (CV) of ≤15% across all unknown samples. A drop in IS area indicates localized matrix suppression or extraction failure.

Step 2: Protein Precipitation (Acidified Extraction)

  • Action: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acidification ensures the primary amine remains fully protonated ( NH3+​ ), disrupting non-specific binding to plasma proteins and preventing adsorptive losses to the plastic well walls.

  • Self-Validation Check: Visual confirmation of a tightly packed protein pellet and a completely clear supernatant.

Step 3: HILIC Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm). Use a mobile phase gradient starting at 90% ACN (with 10 mM Ammonium Formate, pH 3.0) and decreasing to 50% ACN over 5 minutes.

  • Causality: In HILIC, the polar analyte partitions into a water-enriched layer on the stationary phase[3]. Starting with high organic solvent retains the polar amine, ensuring it elutes away from early-eluting hydrophobic phospholipids that cause ion suppression.

Step 4: Mass Spectrometry (ESI+ MRM)

  • Action: Detect via Electrospray Ionization in positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition of the protonated precursor [M+H]+ to the specific product ion (typically the loss of the aminobutyl chain, leaving the adenine core at m/z 136).

  • Self-Validation Check: The calibration curve must yield an R2≥0.99 . Quality Control (QC) samples at Low, Mid, and High concentrations must fall within ±15% of their nominal values ( ±20% at the LLOQ) to pass FDA acceptance criteria[5].

PK_Workflow Dosing 1. In Vivo Administration (IV/PO Dosing) Sampling 2. Serial Blood Sampling & Plasma Isolation Dosing->Sampling Extraction 3. Protein Precipitation (Acidified ACN + SIL-IS) Sampling->Extraction LCMS 4. HILIC-LC-MS/MS (MRM Mode) Extraction->LCMS Data 5. PK Parameter Calculation (NCA) LCMS->Data

Fig 2: Self-validating bioanalytical workflow for pharmacokinetic profiling.

References

  • ChemRadar. "9-(4-aminobutyl)-9H-purin-6-amine hydrochloride CAS#1135445-68-9." Global Chemical Database. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Adenine | C5H5N5 | CID 190." PubChem Compound Summary. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services. URL:[Link]

  • Jandera, P. "Stationary and mobile phases in hydrophilic interaction chromatography: a review." Analytica Chimica Acta, PubMed. URL:[Link]

  • Buszewski, B., & Noga, S. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry, PubMed Central. URL:[Link]

Sources

Exploratory

Introduction to 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride and the Purinergic System

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride This guide provides a comprehensive framework for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the receptor binding affinity of the novel compound, 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride. Given the compound's structural resemblance to adenine, a core component of endogenous purinergic signaling molecules, this document will focus on methodologies to assess its interaction with purinergic receptors, while also considering potential off-target interactions.

9-(4-aminobutyl)-9H-purin-6-amine hydrochloride is a synthetic derivative of adenine. Its structure, featuring a purine core and a flexible aminobutyl side chain, suggests a potential interaction with receptors that recognize endogenous purines like adenosine and adenosine triphosphate (ATP). These purinergic receptors are a ubiquitous and crucial class of signaling proteins involved in a vast array of physiological processes, making them attractive therapeutic targets.[1][2][3]

The purinergic receptor family is broadly divided into two main types:

  • P1 Receptors: These are G-protein coupled receptors (GPCRs) that are primarily activated by adenosine.[2][3] They are further subdivided into A1, A2A, A2B, and A3 subtypes, each with distinct tissue distribution and signaling pathways.

  • P2 Receptors: This group is activated by nucleotides such as ATP and ADP.[1][2] They are further classified into two families:

    • P2X Receptors: Ligand-gated ion channels.[1][2]

    • P2Y Receptors: G-protein coupled receptors.[1][2]

Due to the structural similarity of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride to adenine, it is hypothesized that this compound may act as a modulator of one or more of these purinergic receptor subtypes. The aminobutyl substitution at the 9-position and the 6-amino group are key features that will influence its binding affinity and selectivity.[4][5]

Strategic Approach to Determining Receptor Binding Affinity

A multi-faceted approach is recommended to comprehensively characterize the receptor binding profile of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride. This involves a combination of screening and detailed kinetic and thermodynamic analyses.

G A Initial Screening (Radioligand Competition Assay) B Secondary Validation & Kinetics (SPR or Fluorescence Polarization) A->B Identified 'Hits' C Thermodynamic Profiling (Isothermal Titration Calorimetry) B->C Confirmed Interactions D Comprehensive Binding Profile B->D Kinetic & Affinity Data C->D Thermodynamic Data

Caption: A logical workflow for characterizing receptor binding affinity.

Experimental Methodologies for Assessing Receptor Binding

The following sections detail the key experimental techniques for determining the binding affinity of a test compound. The choice of method will depend on the specific research question, available resources, and the nature of the interaction being studied.

Radioligand Binding Assays: The Gold Standard for Initial Screening

Radioligand binding assays are a highly sensitive and quantitative method for determining the affinity of a ligand for its receptor.[6][7] They are particularly useful for initial screening against a panel of receptors.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The test compound is added at varying concentrations to compete with the radioligand for binding. The amount of radioligand displaced is proportional to the affinity of the test compound.

Experimental Protocol: Competition Binding Assay

  • Receptor Preparation:

    • Prepare cell membranes from a cell line recombinantly expressing the target purinergic receptor subtype (e.g., A1, A2A, P2Y12).[8] Homogenize cells in a suitable buffer and centrifuge to pellet the membranes.[8] Resuspend the membrane pellet in an appropriate assay buffer.[8]

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer

      • A serial dilution of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride.

      • A fixed concentration of the appropriate radioligand (e.g., [³H]-adenosine for A1 receptors).

      • The membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[8]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.[8][9] This traps the membranes with the bound radioligand while the unbound radioligand passes through.

    • Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]

  • Detection:

    • Dry the filter plate and add a scintillation cocktail.[8]

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

The data is plotted as the percentage of specific binding of the radioligand versus the log concentration of the test compound. A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

Table 1: Hypothetical Radioligand Binding Assay Data

Receptor SubtypeRadioligandTest Compound IC50 (nM)Calculated Ki (nM)
Adenosine A1[³H]-DPCPX15075
Adenosine A2A[³H]-ZM241385>10,000-
Adenosine A3[³H]-NECA800450
P2Y12[³H]-MeS-ADP>10,000-
Fluorescence Polarization (FP): A Homogeneous Assay for High-Throughput Screening

Fluorescence Polarization is a versatile, non-radioactive technique used to monitor molecular interactions in solution.[10][11] It is particularly well-suited for high-throughput screening (HTS).[12][13]

Principle: A small fluorescently labeled ligand (tracer) is excited with plane-polarized light. When the tracer is unbound and tumbles rapidly in solution, the emitted light is depolarized. When the tracer binds to a larger receptor molecule, its rotation slows down, and the emitted light remains more polarized. A test compound that competes with the tracer for binding will cause a decrease in fluorescence polarization.[11][12]

G cluster_0 Unbound Tracer cluster_1 Bound Tracer A Polarized Excitation B Fluorescent Tracer (Rapid Tumbling) A->B C Depolarized Emission B->C D Polarized Excitation E Tracer-Receptor Complex (Slow Tumbling) D->E F Polarized Emission E->F

Caption: Principle of Fluorescence Polarization Assay.

Experimental Protocol: Competitive FP Assay

  • Assay Setup:

    • In a microplate, add a fixed concentration of the target receptor and a fluorescently labeled ligand.

    • Add a serial dilution of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride.

  • Incubation:

    • Incubate the plate for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[11]

Data Analysis:

Similar to the radioligand binding assay, the data is plotted to generate a dose-response curve from which the IC50 and subsequently the Ki can be determined.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Surface Plasmon Resonance is a powerful, label-free technique that allows for the real-time monitoring of molecular interactions.[14][15][16] It provides valuable information on the kinetics of binding, including the association (kon) and dissociation (koff) rates.[15]

Principle: One of the binding partners (the receptor) is immobilized on a sensor chip. The other binding partner (the test compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.[15]

Experimental Protocol: SPR Analysis

  • Receptor Immobilization:

    • Immobilize the purified target receptor onto a suitable sensor chip.

  • Binding Measurement:

    • Inject a series of concentrations of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride over the sensor surface.

    • Monitor the binding response over time to obtain sensorgrams.

  • Regeneration:

    • Inject a regeneration solution to remove the bound compound and prepare the surface for the next injection.

Data Analysis:

The sensorgrams are fitted to various binding models to determine the kinetic parameters:

  • kon (Association Rate Constant): How quickly the compound binds to the receptor.

  • koff (Dissociation Rate Constant): How quickly the compound dissociates from the receptor.

  • KD (Equilibrium Dissociation Constant): A measure of affinity, calculated as koff/kon.

Table 2: Hypothetical SPR Kinetic Data

Receptor Subtypekon (M⁻¹s⁻¹)koff (s⁻¹)KD (nM)
Adenosine A11.2 x 10⁵9.0 x 10⁻³75
Adenosine A35.5 x 10⁴2.5 x 10⁻²455
Isothermal Titration Calorimetry (ITC): Thermodynamic Characterization

Isothermal Titration Calorimetry is a label-free technique that directly measures the heat changes associated with a binding event.[17][18] It provides a complete thermodynamic profile of the interaction.[19][20]

Principle: A solution of the test compound is titrated into a solution containing the target receptor. The heat released or absorbed during binding is measured.[19]

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Prepare solutions of the purified receptor and 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride in the same buffer to minimize heats of dilution.[18]

  • Titration:

    • Place the receptor solution in the sample cell of the calorimeter and the compound solution in the injection syringe.

    • Perform a series of small injections of the compound into the receptor solution.

  • Measurement:

    • The instrument measures the heat change after each injection.

Data Analysis:

The data is analyzed to determine:

  • Binding Affinity (KD)

  • Stoichiometry of Binding (n)

  • Enthalpy of Binding (ΔH)

  • Entropy of Binding (ΔS)

Interpreting the Data and Potential Signaling Implications

The combined data from these assays will provide a comprehensive understanding of the binding affinity and selectivity of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride for purinergic receptors.

  • High Affinity and Selectivity: If the compound exhibits high affinity (low nM Ki or KD) for a specific receptor subtype (e.g., Adenosine A1) and significantly lower affinity for others, it suggests a selective mode of action.

  • Non-selective Binding: If the compound binds to multiple receptor subtypes with similar affinities, it may have a broader pharmacological profile.

  • Kinetic Profile: The on- and off-rates from SPR can provide insights into the duration of action. A slow off-rate may correlate with a longer-lasting effect.

  • Thermodynamic Signature: ITC data can reveal the driving forces behind the binding interaction (enthalpic or entropic).

Once a primary target receptor is identified, further functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. For GPCRs like the adenosine and P2Y receptors, this would typically involve measuring changes in downstream signaling molecules like cyclic AMP (cAMP).[5]

G Compound 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride Receptor Purinergic Receptor (e.g., Adenosine A1) Compound->Receptor Binding G_Protein G-Protein (Gi/o) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: Potential signaling pathway for an Adenosine A1 receptor agonist.

Conclusion

The systematic approach outlined in this guide, employing a combination of radioligand binding assays, fluorescence polarization, surface plasmon resonance, and isothermal titration calorimetry, will enable a thorough characterization of the receptor binding affinity of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride. This foundational data is critical for understanding its pharmacological properties and for guiding future drug development efforts targeting the purinergic system.

References

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Editorial: Purinergic Pharmacology. PMC - NIH. [Link]

  • What are Purinergic receptor modulators and how do they work?. Patsnap Synapse. [Link]

  • Recognition and Transport of Adenine Derivatives With Synthetic Receptors. PubMed. [Link]

  • Purinergic Receptors of the Central Nervous System: Biology, PET Ligands, and Their Applications. PMC. [Link]

  • Fluorescent Ligands in Fluorescence Polarization Assays. Celtarys. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PMC. [Link]

  • 8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligands. PubMed. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • Purinergic receptor. Wikipedia. [Link]

  • Fluorescence Polarization-Based Bioassays: New Horizons. PMC. [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives. MDPI. [Link]

  • Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists. ACS Omega. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • "Reversine" and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists. PubMed. [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR. National Cancer Institute. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Modeling Complex Equilibria in ITC Experiments: Thermodynamic Parameters Estimation for a Three Binding Site Model. PMC. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PubMed. [Link]

  • Ligand-receptor binding kinetics in surface plasmon resonance cells: A Monte Carlo analysis. arXiv. [Link]

  • Direct Determination of High-Affinity Binding Constants by Continuous Injection Isothermal Titration Calorimetry. ACS Publications. [Link]

  • Characterization of the receptor binding kinetics of PSMA-specific peptides by Surface Plasmon Resonance Spectroscopy. Journal of Nuclear Medicine. [Link]

  • Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Applications of 9-(4-aminobutyl)-9H-purin-6-amine Hydrochloride in Cell Culture: Affinity Proteomics and Targeted Degradation

Executive Summary & Mechanistic Rationale 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride (CAS: 1135445-68-9) is a highly versatile chemical probe and linker utilized in advanced cell culture applications, particularly i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

9-(4-aminobutyl)-9H-purin-6-amine hydrochloride (CAS: 1135445-68-9) is a highly versatile chemical probe and linker utilized in advanced cell culture applications, particularly in chemical proteomics and drug development[1]. Structurally, it consists of an adenine core with a 4-carbon aliphatic chain terminating in a primary amine at the N9 position.

The Chemical Logic of N9 Substitution: In native ATP, the N9 position of the adenine base connects directly to the ribose ring. All protein kinases contain a conserved catalytic core where the adenine ring of ATP makes critical hydrophobic contacts and forms essential hydrogen bonds with the peptide backbone known as the "hinge region"[2]. Immobilizing native ATP directly onto a solid matrix is notoriously difficult because the required chemical linkers often disrupt these critical protein-ATP interactions[3].

By utilizing 9-(4-aminobutyl)adenine, researchers bypass this limitation. The N9-aminobutyl substitution perfectly mimics the natural ribose attachment trajectory, leaving the Watson-Crick face (N1, N6) completely solvent-exposed and free to dock into the kinase hinge region[4]. The terminal primary amine serves as a highly reactive anchor for covalent conjugation to solid supports or bifunctional PROTAC linkers.

G A Adenine Core (Watson-Crick Face) B Kinase Hinge Region (Hydrogen Bonding) A->B High Affinity Binding C N9 Position (Ribose Mimic) A->C Covalent Bond D 4-Aminobutyl Linker (Solvent Exposed) C->D Spacer E Solid Support / PROTAC Linker D->E Conjugation Site

Structural logic of N9-substituted adenine interacting with the kinase hinge region.

Application 1: Kinase Target Identification via Affinity Chromatography

Inhibitor affinity chromatography (IAC) is a powerful proteomic tool used to isolate and identify low-abundance kinases and purine-binding proteins from complex cell lysates[5].

Protocol: Preparation of the Adenine Affinity Matrix

Causality & Experimental Design: We utilize NHS-activated magnetic beads to covalently capture the primary amine of 9-(4-aminobutyl)adenine. The coupling buffer must be maintained at pH 8.0. Why? At pH < 7.5, the primary amine is protonated ( NH3+​ ) and non-nucleophilic. At pH > 8.5, the NHS ester rapidly hydrolyzes in water. pH 8.0 strikes the optimal thermodynamic balance for efficient amide bond formation.

Step-by-Step Methodology:

  • Bead Equilibration: Transfer 1 mL of NHS-activated magnetic bead slurry to a microcentrifuge tube. Place on a magnetic stand, discard the storage solution, and wash 3x with ice-cold 1 mM HCl to preserve the NHS ester prior to coupling.

  • Ligand Coupling: Dissolve 5 mg of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride in 1 mL of Coupling Buffer (0.1 M NaHCO3, 0.5 M NaCl, pH 8.0). Add to the beads and rotate end-over-end at Room Temperature (RT) for 2 hours.

  • Self-Validating Control (Quenching): To ensure trustworthiness, any unreacted NHS groups must be blocked to prevent non-specific protein binding. Add 0.1 M ethanolamine (pH 8.0) and incubate for 1 hour. Crucial: Prepare a parallel batch of "Mock Beads" (quenched with ethanolamine without the adenine ligand) to serve as a negative control during the pull-down.

Protocol: Cell Lysate Pull-Down Assay

Causality & Experimental Design: Cell lysis must be performed using a non-denaturing detergent (e.g., 1% NP-40). Unlike SDS, NP-40 breaks the lipid bilayer but preserves the native 3D conformation of the kinase ATP-binding pocket, which is strictly required for the affinity probe to recognize its target[3].

Step-by-Step Methodology:

  • Lysate Preparation: Lyse 1×107 cells (e.g., K562 or HEK293T) in 1 mL of Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, supplemented with protease and phosphatase inhibitors). Incubate on ice for 30 mins, then centrifuge at 14,000 x g for 15 mins. Collect the supernatant.

  • Pre-Clearing: Incubate the lysate with 50 µL of the "Mock Beads" for 1 hour at 4°C. Place on a magnetic rack and collect the pre-cleared lysate. This step eliminates structural proteins that bind non-specifically to the bead matrix.

  • Target Capture: Add 50 µL of the Adenine Affinity Matrix to the pre-cleared lysate. Rotate at 4°C overnight to allow low-abundance kinases to reach binding equilibrium.

  • Washing: Wash the beads 4x with Lysis Buffer to remove unbound proteins.

  • Competitive Elution: Elute specific targets by incubating the beads with 10 mM free ATP in Elution Buffer for 30 mins at RT. Self-Validation: If a protein is eluted by free ATP, it proves the interaction was specific to the adenine-binding pocket.

G A 9-(4-aminobutyl)adenine C Affinity Matrix A->C pH 8.0 B NHS-Magnetic Beads B->C E Target Binding C->E D Cell Lysate (NP-40 Buffer) D->E Pre-cleared F Competitive Elution (10 mM ATP) E->F Wash x3

Step-by-step workflow for kinase affinity pull-down using magnetic beads.

Quantitative Comparison of Elution Strategies

To optimize downstream analysis (e.g., LC-MS/MS vs. functional assays), researchers must select the appropriate elution buffer.

Elution BufferMechanism of ActionElution Efficiency (%)Downstream Compatibility
10 mM Free ATP Competitive displacement85-95%High (Native, Functional assays, LC-MS)
10 mM Free Adenine Competitive displacement70-80%High (Native, Functional assays)
0.1 M Glycine (pH 2.5) Ionic disruption / Unfolding>95%Medium (Requires immediate neutralization)
1x SDS Sample Buffer Complete Denaturation100%Low (Western Blot / Gel-based LC-MS only)

Application 2: Synthesis of Adenine-Directed PROTACs

Targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) is revolutionizing drug development. 9-(4-aminobutyl)adenine acts as an ideal "warhead" to recruit purine-binding proteins to an E3 ubiquitin ligase.

Causality & Experimental Design: The 4-aminobutyl chain provides an optimal, flexible spacer length that prevents steric clashing between the target kinase and the E3 ligase. The primary amine allows for highly efficient amide coupling with a carboxylic acid-functionalized PEG-Cereblon (CRBN) or von Hippel-Lindau (VHL) ligand using standard HATU/DIPEA chemistry.

Protocol: PROTAC Cell Culture Degradation Assay
  • Cell Seeding: Seed target cancer cells (e.g., HeLa) in a 6-well plate at 3×105 cells/well in DMEM supplemented with 10% FBS. Allow adherence for 24 hours.

  • Treatment: Treat cells with the synthesized Adenine-PROTAC at varying concentrations (0.1 µM, 1 µM, 10 µM). Self-Validation: Include a control well treated with the PROTAC + 10 µM of a proteasome inhibitor (e.g., MG132). If degradation is rescued by MG132, it proves the mechanism is strictly proteasome-dependent.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Analysis: Harvest cells, lyse in RIPA buffer, and perform Western Blotting against the kinase of interest to quantify degradation efficiency.

G POI Target Kinase PROTAC Adenine-PROTAC POI->PROTAC DEG Proteasomal Degradation POI->DEG 26S Proteasome E3 E3 Ligase (CRBN/VHL) E3->PROTAC UB Polyubiquitination E3->UB E2 Transfer UB->POI Tagging

Mechanism of targeted protein degradation via an adenine-based PROTAC.

References

  • Title: 9-(4-aminobutyl)
  • Title: Affinity-Based Probes Based on Type II Kinase Inhibitors Source: ACS Publications URL
  • Title: ATP AffiPur Kit II Source: Cosmo Bio URL
  • Title: Inhibitors of Membranous Adenylyl Cyclases Source: PMC - NIH URL
  • Title: Unraveling Kinase Signaling Pathways with Chemical Genetic and Chemical Proteomic Approaches Source: Taylor & Francis URL

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting precipitation of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride in buffers

Welcome to the Technical Support Center for Purine Derivative Handling. As application scientists, we frequently encounter challenges with the aqueous formulation of modified nucleobases.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Purine Derivative Handling. As application scientists, we frequently encounter challenges with the aqueous formulation of modified nucleobases.

The compound 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride (often referred to as 9-(4-aminobutyl)adenine HCl) is a highly versatile building block used in bioconjugation, affinity chromatography, and probe development. However, its unique physicochemical profile—combining a rigid, hydrophobic, planar adenine core with a flexible, ionizable primary amine—makes it highly susceptible to precipitation in standard biological buffers[1].

This guide synthesizes thermodynamic principles, structural chemistry, and field-proven methodologies to help you troubleshoot and permanently resolve precipitation issues with this compound.

Part 1: The Mechanistic Roots of Precipitation

To prevent precipitation, we must first understand the causality behind it. The solubility of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride is governed by a delicate balance of electrostatic repulsion and hydrophobic interactions.

  • The Counterion Cross-Linking Effect (The Phosphate Problem): At physiological pH (7.4), the primary amine on the butyl chain is fully protonated ( −NH3+​ ), conferring a net positive charge that drives aqueous solubility. However, when introduced into buffers containing multivalent anions—most notoriously Phosphate-Buffered Saline (PBS)—the divalent hydrogen phosphate ions ( HPO42−​ ) act as electrostatic bridges. They bind to multiple protonated amine chains, neutralizing the repulsive charges and allowing the hydrophobic adenine rings to undergo π−π stacking, rapidly forming insoluble supramolecular aggregates.

  • Solvent Shock and Localized Supersaturation: While adenine derivatives are often dissolved in DMSO or DMF to create concentrated stock solutions[2], rapidly pipetting these organic stocks into an aqueous buffer causes "solvent shock." The organic solvent diffuses into the water faster than the hydrophobic adenine core can hydrate, causing localized concentrations to exceed the solubility limit, triggering irreversible nucleation.

  • pH-Induced Deprotonation: The primary amine has a pKa of approximately 10.4. While it remains protonated at neutral pH, localized pH spikes (e.g., adjusting a buffered solution with concentrated NaOH) can transiently deprotonate the amine. Once the charge is lost, the free base form of the molecule becomes highly insoluble and crashes out of solution[3].

MolecularState LowPH Optimal State (pH 6.0-7.5) Primary Amine Protonated (-NH3+) Adenine Ring Neutral Phosphate Presence of Phosphate/Sulfate Multivalent Anion Bridging LowPH->Phosphate Addition of PBS Soluble High Aqueous Solubility (Stable Homogeneous Solution) LowPH->Soluble Zwitterionic/Monovalent Buffer HighPH Basic pH (> 8.5) Primary Amine Deprotonated (-NH2) Adenine Ring Neutral Insoluble Low Aqueous Solubility (Irreversible Precipitation) HighPH->Insoluble Loss of Charge Phosphate->Insoluble Salt Bridge Formation

Fig 1: Physicochemical state and solubility pathways of 9-(4-aminobutyl)adenine.

Part 2: Diagnostic FAQs

Q1: I dissolved the hydrochloride salt perfectly in pure water, but it turned milky white the moment I added it to my PBS buffer. Why? A: You are observing the "salting out" effect driven by counterion incompatibility. The phosphate ions in PBS are multivalent and form highly stable, insoluble complexes with the primary amine of your compound. Solution: Abandon PBS. Switch to a buffer with monovalent or zwitterionic buffering agents, such as HEPES, MOPS, or Tris-HCl, which do not cross-link protonated amines.

Q2: My 50 mM stock solution in DMSO is crystal clear. When I dilute it to 1 mM in HEPES (pH 7.4), I get a fine, cloudy suspension. How do I fix this? A: This is classic solvent shock. When the DMSO rapidly disperses into the aqueous phase, the local concentration of the adenine derivative exceeds its hydration capacity. Solution: Change your mixing kinetics. Place your HEPES buffer on a vortex mixer at medium speed. Add the DMSO stock solution dropwise directly into the vortex. Alternatively, pre-warm the HEPES buffer to 37°C prior to addition to increase the thermodynamic solubility limit during the mixing phase.

Q3: Does the pH of my buffer matter if I am already starting with the highly soluble hydrochloride salt? A: Absolutely. The hydrochloride salt is merely the solid-state formulation. Once dissolved, the molecule's solubility is entirely dictated by the pH of the final solution. If your buffer is too basic, or if you attempt to adjust the pH using strong bases like NaOH after adding the compound, you risk deprotonating the primary amine, which drastically reduces solubility[3]. Always adjust your buffer pH before adding the compound.

Part 3: Standardized Solubilization Protocol

To ensure a self-validating, reproducible workflow, follow this protocol for preparing a stable 5 mM working solution.

Materials Required:

  • 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride (lyophilized powder)

  • Anhydrous DMSO (Molecular Biology Grade)

  • 50 mM HEPES buffer, pre-adjusted to pH 7.2

Step-by-Step Methodology:

  • Stock Preparation: Weigh the required mass of the compound and dissolve it in anhydrous DMSO to create a 50 mM stock solution. Vortex for 30 seconds until completely clear. Note: The HCl salt is highly soluble in DMSO, but moisture absorption can degrade the stock over time.

  • Buffer Equilibration: Aliquot the desired volume of 50 mM HEPES (pH 7.2) into a conical tube. Ensure the buffer contains NO phosphate or sulfate salts. Pre-warm the buffer to 30°C in a water bath.

  • Kinetic Mixing: Place the tube containing the HEPES buffer on a vortex mixer set to 1,500 RPM.

  • Dropwise Addition: Using a micropipette, add the 50 mM DMSO stock solution dropwise (e.g., 10 µL per drop) directly into the center of the vortexing buffer to achieve the final 5 mM concentration (a 1:10 dilution).

  • Validation: Visually inspect the solution against a dark background. To quantitatively validate solubility, measure the optical density at 600 nm (OD600). A true solution will have an OD600 < 0.01. If OD600 > 0.05, micro-aggregates are present.

TroubleshootingWorkflow Start Precipitation Observed CheckBuffer Analyze Buffer Composition Start->CheckBuffer IsPhosphate Contains Phosphate/Sulfate? CheckBuffer->IsPhosphate ChangeBuffer Switch to HEPES, MOPS, or Tris IsPhosphate->ChangeBuffer Yes CheckPH Measure Solution pH IsPhosphate->CheckPH No ChangeBuffer->CheckPH IsBasic Is pH > 8.0? CheckPH->IsBasic AdjustPH Pre-adjust buffer pH to 6.5 - 7.5 IsBasic->AdjustPH Yes CheckMixing Analyze Dilution Method IsBasic->CheckMixing No AdjustPH->CheckMixing IsShock Rapid bulk addition? CheckMixing->IsShock FixMixing Use dropwise addition with vortexing IsShock->FixMixing Yes Success Stable Homogeneous Solution IsShock->Success No FixMixing->Success

Fig 2: Logical decision tree for troubleshooting adenine derivative precipitation.

Part 4: Quantitative Data & Buffer Compatibility

The following table summarizes the compatibility of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride with common laboratory environments.

ParameterValue / RecommendationMechanistic Rationale
Max Aqueous Solubility (Free Base) < 1 mg/mLHigh lattice energy and hydrophobicity of the uncharged adenine core[1].
Max Aqueous Solubility (HCl Salt) ~10-15 mg/mL (in pure H₂O)Protonated primary amine provides electrostatic repulsion and hydration.
Recommended Buffers HEPES, MOPS, Tris-HClMonovalent or zwitterionic nature prevents multivalent salt bridging.
Incompatible Buffers PBS, DPBS, Phosphate/SulfateMultivalent anions cross-link protonated amines, causing rapid precipitation.
Optimal Stock Solvent DMSO or pure H₂OEnsures complete monomolecular dispersion prior to buffer introduction[2].

References[2] PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_vMfcbttKy9luKUuwdKKZYtNwlhf8Us4N2ekbUBnV2O1XzxF-1oM-vwKoXVyiUwoa7abWcQjcD_W_s_gPHKUx_81KxUxYQtmjXvnNgbd-TAPOIyLmHdcosbPxEn5XZg2o4pTAQpio35gH[1] Adenine Derivatives as Phosphate-Activating Groups for the Regioselective Formation of 3',5'-Linked Oligoadenylates on Montmorillonite. ACS Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLGyBnw42l5GdfQ04BZPYrZHT1FvoN7Zpceu-Wvnw8BMw-SjxAMfn8-hlnLGJifH9uN-ijQddRFVMHw2cASTJoN-jjUO64mWPzg1-Zzs_lcIHoOzjyJ-p7ATczckkbrEH9_4YgEQ==[3] Synthesis and Self-Assembly of Well-Defined Block Copolypeptides via Controlled NCA Polymerization. SciSpace. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj1yCwB1tARRnWdN32RqCfr1JR9p9Xta3VvhrQKK5-OlkHraxjCTVzgeeCdJypKt6w9zI-dxqbpEKtqsewdffUJlnklSpVpq9wqgxxi9hX75bhnJ-ToKs0RJSh9M6SDx0cpDS0DbUE4WAvYf-Xf79O3I7OupiLJYKo6CiARa-43Vv0ayMgqN8uVw3f3xfOrlpRlSxt

Sources

Optimization

Optimizing synthesis yield of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride

Welcome to the Technical Support and Diagnostic Hub for Purine Derivative Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and optimization bottlenecks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Diagnostic Hub for Purine Derivative Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and optimization bottlenecks encountered when synthesizing 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride .

The synthesis of this molecule relies on a delicate balance of regiocontrol and protecting group chemistry. Direct alkylation of the adenine core is notoriously prone to generating complex mixtures of regioisomers (N9, N3, N7), while the bifunctional nature of the butylamine side chain risks over-alkylation. This guide provides field-proven causality, troubleshooting frameworks, and a self-validating protocol to ensure high-yield, regiopure synthesis.

I. Synthesis Workflow & Mechanistic Pathway

To achieve high yields of the target hydrochloride salt, the synthesis must be executed in two distinct phases: (1) Regioselective N9-alkylation using a mono-protected alkylating agent, and (2) Anhydrous deprotection to form the salt.

Synthesis A Adenine (Starting Material) C K2CO3 / Anhydrous DMF 60°C, SN2 Reaction A->C B 4-(Boc-amino)butyl bromide (Alkylating Agent) B->C D N9-Alkylated Boc-Intermediate (Major Product) C->D Thermodynamic Control E N3/N7-Alkylated Isomers (Minor Byproducts) C->E Kinetic/Protic Leakage F 4M HCl in Dioxane MeOH, RT D->F G 9-(4-aminobutyl)-9H-purin-6-amine HCl (Target Molecule) F->G Boc Deprotection & Salt Formation

Figure 1: Two-step synthesis workflow for 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride.

II. Diagnostic FAQs & Troubleshooting

Q1: My alkylation step yields a complex mixture with low recovery of the N9-isomer. Why is N3-alkylation competing so heavily?

Causality: The adeninate anion has multiple reactive nitrogen centers (N1, N3, N7, N9). The regioselectivity of the SN​2 alkylation is highly dependent on the solvent's ability to solvate the transition state. If you are using a solvent with any protic character (e.g., trace water, alcohols), hydrogen bonding will solvate the leaving group (bromide) and alter the transition state, artificially increasing the proportion of the N3-isomer[1]. Solution: You must use strictly anhydrous polar aprotic solvents. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are mandatory. Recent kinetic studies demonstrate that in DMSO, the formation of the N9-adduct is governed by a delicate entropy-enthalpy compensation in the transition state, favoring N9 over N3 by a factor of 2.3 even before steric optimization[2]. Furthermore, using a mild base like K2​CO3​ in DMF predominantly drives the reaction toward the thermodynamically favored N9-substituted product[3].

Q2: Can I synthesize this by reacting adenine directly with 1,4-dibromobutane or 1-bromo-4-aminobutane?

Causality: Absolutely not. The primary amine on 1-bromo-4-aminobutane is highly nucleophilic and will rapidly undergo intermolecular self-alkylation, leading to polymerization. If you use 1,4-dibromobutane, the N9-alkylated intermediate will still possess a reactive terminal bromide, which will cross-link with unreacted adenine to form bis-adenine derivatives. Solution: You must electronically and sterically deactivate the terminal amine of the alkyl chain. Use 4-(Boc-amino)butyl bromide . The tert-butyloxycarbonyl (Boc) group prevents self-condensation and ensures a 1:1 stoichiometric addition to the purine ring.

Q3: During the final salt formation, my product degrades or turns brown. What is causing this?

Causality: Deprotecting the Boc group and forming the hydrochloride salt using aqueous hydrochloric acid at elevated temperatures leads to the hydrolysis of the exocyclic N6-amine of the purine ring, converting your adenine derivative into a hypoxanthine derivative (depurination/deamination). Solution: Shift to an anhydrous acid system. Using 4M HCl in dioxane at room temperature ensures clean cleavage of the Boc group. The byproduct (isobutylene gas) escapes, and the lack of water prevents hydrolytic degradation of the purine core.

III. Quantitative Optimization Data

To guide your reaction setup, the following table summarizes the impact of solvent and base selection on the regioselectivity and overall yield of the N9-alkylation step.

Solvent SystemBase (Equivalents)Temp (°C)N9:N3 RatioN9 Yield (%)Mechanistic Outcome
Anhydrous DMF K2​CO3​ (2.0 eq) 60°C > 8:1 78 - 85% Optimal. High thermodynamic control; minimal side reactions.
Anhydrous DMSONaH (1.1 eq)25°C~ 2.3:155 - 60%Entropy-enthalpy compensation limits N9 selectivity[2].
DMF (Trace Water) K2​CO3​ (2.0 eq)60°C4:1< 40%Protic leakage solvates transition state; increases N3 isomer[1].
EthanolKOH (2.0 eq)80°C1:1.5< 20%Protic solvent heavily favors N3-alkylation and degradation.

IV. Regioselectivity Logic Pathway

Regioselectivity Root Adeninate Anion Reactive Centers: N3, N7, N9 Solvent Solvent Selection Root->Solvent Aprotic Polar Aprotic (DMF/DMSO) No Hydrogen Bonding Solvent->Aprotic Protic Polar Protic (Water/Alcohols) Strong Hydrogen Bonding Solvent->Protic N9 N9-Alkylation Favored (Thermodynamic Control) Aprotic->N9 High Yield N3 N3-Alkylation Increases (Transition State Solvation) Protic->N3 Low Regiopurity

Figure 2: Mechanistic logic tree dictating adenine N-alkylation regioselectivity.

V. Self-Validating Experimental Protocol

This protocol integrates built-in validation checkpoints to ensure the integrity of the synthesis at every stage.

Phase 1: Synthesis of tert-butyl (4-(6-amino-9H-purin-9-yl)butyl)carbamate
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add adenine (1.0 eq, 10 mmol, 1.35 g) and anhydrous K2​CO3​ (2.0 eq, 20 mmol, 2.76 g).

  • Activation: Suspend the mixture in 40 mL of anhydrous DMF. Stir at room temperature for 45 minutes.

    • Causality: This pre-stirring period allows for the complete deprotonation of adenine, generating the reactive adeninate anion.

  • Alkylation: Dropwise, add 4-(Boc-amino)butyl bromide (1.1 eq, 11 mmol, 2.77 g) dissolved in 10 mL of anhydrous DMF. Elevate the temperature to 60°C and stir for 12 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against pure adenine on a silica TLC plate. Elute with CH2​Cl2​ :MeOH (10:1). Adenine will remain near the baseline, while the N9-alkylated product will migrate significantly higher ( Rf​≈0.45 )[4].

  • Workup: Filter the hot suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure (using a rotary evaporator with a high-vacuum pump to remove DMF).

  • Purification: Redissolve the crude residue in ethyl acetate and wash with brine (3x) to remove residual DMF. Dry over Na2​SO4​ , concentrate, and purify via flash column chromatography ( CH2​Cl2​ :MeOH gradient 20:1 to 10:1) to isolate the pure N9-Boc intermediate as a white solid.

Phase 2: Deprotection and Hydrochloride Salt Formation
  • Dissolution: In a 100 mL round-bottom flask, dissolve the purified N9-Boc intermediate (approx. 2.0 g) in 15 mL of anhydrous methanol.

  • Cleavage: Slowly add 15 mL of 4M HCl in dioxane. Stir the reaction mixture at room temperature for 3 hours.

    • Causality: The anhydrous HCl protonates the Boc carbonyl, leading to the expulsion of isobutylene gas and carbon dioxide, leaving behind the primary amine. The anhydrous environment prevents purine ring hydrolysis.

  • Validation Checkpoint 2 (Gas Evolution): You should observe mild effervescence (bubbling) upon the addition of the acid, confirming the decomposition of the Boc group into CO2​ and isobutylene.

  • Precipitation: Once TLC confirms the complete disappearance of the starting material, slowly add 50 mL of ice-cold diethyl ether to the flask under vigorous stirring.

  • Validation Checkpoint 3 (Salt Formation): The addition of ether will cause an immediate and dramatic precipitation of a white/off-white solid. This is the highly polar hydrochloride salt crashing out of the non-polar solvent mixture.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with additional cold diethyl ether (2 x 20 mL), and dry under high vacuum overnight to yield pure 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride .

VI. References

  • Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. PubMed (ChemPhysChem).[Link]

  • Solvent-directed Regioselective Benzylation of Adenine: Characterization of N9-benzyladenine and N3-benzyladenine. ResearchGate. [Link]

Sources

Troubleshooting

Preventing degradation of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride during long-term storage

Welcome to the technical support guide for 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride (CAS No. 1135445-68-9)[1][2].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride (CAS No. 1135445-68-9)[1][2]. This document provides researchers, scientists, and drug development professionals with essential information for preventing degradation during the long-term storage of this compound. Our goal is to ensure the integrity, purity, and performance of your material through scientifically-grounded best practices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, the solid compound should be stored at -20°C (-4°F) in a tightly sealed container, protected from light and moisture.[3] The environment should be kept as dry as possible, for instance by using a desiccator.

Q2: Is 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride sensitive to moisture?

A2: Yes. As an amine hydrochloride salt, this compound is expected to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[4][5][6] Moisture can compromise the compound's stability by promoting hydrolysis and other degradation pathways.[7]

Q3: How should I handle the compound when weighing it for an experiment?

A3: Minimize the compound's exposure to ambient air and humidity. If possible, handle the compound in a glove box with a controlled inert atmosphere (e.g., argon or nitrogen). If a glove box is not available, work quickly, use a container that can be sealed immediately after dispensing, and consider using a balance in a low-humidity room.

Q4: The compound has turned slightly yellow/brown. Is it degraded?

A4: A color change is a common indicator of chemical degradation, often due to oxidation of the amine groups or other impurities forming. While a slight color change may not significantly impact all experiments, it signifies a change in purity. We recommend performing an analytical check (e.g., HPLC, LC-MS) to assess the purity and identify potential degradants before use.

Q5: Can I store this compound in a solution?

A5: Storing the compound in solution is not recommended for long-term stability. When in solution, the compound is more susceptible to hydrolysis across a range of pH values.[8] If you must prepare stock solutions, they should be stored at -20°C or -80°C , aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and used as quickly as possible.[3]

Part 2: Troubleshooting Guide

This section provides a more in-depth, issue-focused guide for when you encounter specific problems.

Observation Potential Cause(s) Recommended Action(s)
Poor solubility or clumping of the solid powder. Moisture Absorption: The hygroscopic nature of the hydrochloride salt leads to water uptake, causing particles to clump.[4][5]1. Dry the compound under a high vacuum in the presence of a strong desiccant (e.g., phosphorus pentoxide).2. Store the dried compound in a desiccator at -20°C.3. For future use, handle the material in an inert atmosphere (glove box).
Appearance of new peaks in HPLC/LC-MS analysis. Chemical Degradation: This is the most likely cause. Potential pathways include:1. Hydrolysis: Cleavage of bonds due to reaction with water.2. Oxidation: The amine moieties are susceptible to oxidation.3. Photolysis: Degradation due to light exposure.1. Confirm the identity of the new peaks using mass spectrometry (MS).2. Review your storage and handling procedures against the best practices outlined in this guide.3. Perform a forced degradation study (see Part 3) to intentionally generate and identify potential degradants, which can serve as standards.
Inconsistent experimental results or loss of biological activity. Loss of Purity: The active compound concentration has likely decreased due to degradation, leading to unreliable results.1. Re-qualify the compound's purity using a validated, stability-indicating analytical method (e.g., HPLC-UV).2. If purity is compromised, obtain a new, verified lot of the compound.3. Establish a routine quality control check for the compound before critical experiments.
The pH of the stock solution has changed over time. Degradation/Salt Dissociation: Degradation can produce acidic or basic byproducts. Alternatively, the hydrochloride salt may undergo dissociation.[9]1. Discard the old stock solution.2. Prepare fresh solutions immediately before use.3. When preparing buffered solutions, verify the final pH after the compound has been added and dissolved.

Part 3: In-Depth Protocols & Scientific Background

The Chemistry of Degradation

Understanding the potential degradation pathways is crucial for prevention. For 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride, the primary risks stem from its chemical structure:

  • Hygroscopicity of the Hydrochloride Salt: Hydrochloride salts are frequently used to improve the solubility of basic compounds, but they often increase hygroscopicity.[5] Absorbed water acts as a reactant and a solvent, facilitating other degradation reactions.[7]

  • Hydrolytic Instability: The purine ring system and the amine functionalities can be susceptible to hydrolysis, especially under non-neutral pH conditions. This can lead to the cleavage of the purine ring or modification of the side chain.

  • Oxidative Instability: The primary and secondary amine groups in the molecule are potential sites for oxidation. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

  • Photostability: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[10][11]

Below is a conceptual diagram illustrating the primary environmental factors that can lead to the degradation of the compound.

cluster_compound 9-(4-aminobutyl)-9H-purin-6-amine HCl cluster_factors Environmental Stressors cluster_degradation Degradation Products Parent Intact Compound (High Purity) Degraded Degraded Compound (Low Purity, Impurities) Parent->Degraded Degradation Pathways Moisture Moisture/Humidity Moisture->Parent Hydrolysis Oxygen Oxygen (Air) Oxygen->Parent Oxidation Light Light (UV) Light->Parent Photolysis Temp Elevated Temperature Temp->Parent Accelerates All

Caption: Key environmental factors leading to compound degradation.

Protocol: Setting Up a Long-Term Stability Study

To formally evaluate the stability of your compound under your specific laboratory conditions, you can adapt the principles from the ICH Q1A(R2) guidelines.[8][10][12] This protocol provides a framework for a small-scale study.

Objective: To determine the re-test period for 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride under defined storage conditions.

Materials:

  • A single, high-purity batch of the compound.

  • Amber glass vials with tight-fitting, inert caps.

  • Stability chambers or incubators set to desired conditions.

  • Validated stability-indicating HPLC method.

Experimental Conditions (Example):

  • Long-Term: 25°C / 60% Relative Humidity (RH) or 5°C (refrigerator).

  • Accelerated: 40°C / 75% Relative Humidity (RH).[11][13]

  • Control: -20°C (recommended storage).

Procedure:

  • Time-Zero (T=0) Analysis: Immediately upon receiving the compound, perform a full analysis (e.g., HPLC purity, appearance, moisture content). This is your baseline.

  • Sample Preparation: Dispense accurately weighed amounts of the compound into multiple vials for each storage condition and time point.

  • Storage: Place the vials into the designated stability chambers.

  • Testing Schedule:

    • Accelerated: Pull samples at T=0, 1, 3, and 6 months.

    • Long-Term: Pull samples at T=0, 3, 6, 9, 12, 18, and 24 months.[8]

    • Control: Pull samples at T=0 and at the final time point to ensure the integrity of the control condition.

  • Analysis: At each time point, analyze the samples for purity, presence of degradation products, and any changes in physical appearance.

  • Evaluation: Compare the results to the T=0 data. Significant changes in purity or the formation of degradants at a specific condition indicate instability under those parameters.

cluster_storage Place Samples in Storage Conditions start Receive Compound Batch t0 T=0 Analysis (HPLC, Appearance) start->t0 prep Aliquot Samples into Vials t0->prep long_term Long-Term (e.g., 25°C/60% RH) prep->long_term accelerated Accelerated (e.g., 40°C/75% RH) prep->accelerated control Control (e.g., -20°C) prep->control pull Pull Samples at Scheduled Time Points long_term->pull accelerated->pull control->pull analysis Analyze Samples (HPLC, etc.) pull->analysis eval Evaluate Data vs. T=0 Assess Degradation analysis->eval end Establish Re-Test Period & Storage Conditions eval->end

Caption: Workflow for a long-term compound stability study.

References

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). Vertex AI Search.
  • ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation.
  • ICH. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.
  • Q1A (R2) A deep dive in Stability Studies. (2025). YouTube.
  • ICH. Quality Guidelines. International Council for Harmonisation.
  • Salt Selection in Drug Development. (2025). Pharmaceutical Technology.
  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University.
  • De novo, salvage and degradation pathways of purine nucleotides. ResearchGate.
  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts. ResearchGate.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). PMC.
  • SAFETY DATA SHEET - TCO-amine HCl salt. (2025). Sigma-Aldrich.
  • Safe Handling and Storage of BMS-189664 Hydrochloride. Benchchem.
  • Amine Storage Conditions: Essential Guidelines for Safety. diplomata comercial.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow.
  • 9H-purin-6-amine hydrochloride CAS#1135445-68-9. Global PFAS Screening Tool.
  • 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride CAS#1135445-68-9. ChemRadar.

Sources

Optimization

Technical Support Center: Overcoming Cell Permeability Issues with 9-(4-aminobutyl)-9H-purin-6-amine Hydrochloride

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride . As a highly polar adenine derivative, this compound frequently presents false negatives in cell-based assays due to poor membrane permeability. Below, we provide diagnostic logic, field-proven troubleshooting strategies, and step-by-step protocols to ensure your compound successfully reaches its intracellular target.

Section 1: Diagnostic FAQ - Understanding the Permeability Barrier

Q: My compound shows nanomolar affinity in biochemical (cell-free) assays but is completely inactive in cell-based models. How do I know if this is a permeability issue? A: It is highly likely to be a permeability issue based on the physicochemical properties of the molecule. 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride contains a primary aliphatic amine on the butyl chain and a polar purine core. At physiological pH (7.4), the primary amine (pKa ~10.5) is nearly 100% protonated (-NH3+). This permanent positive charge, combined with the extensive hydrogen-bonding potential of the adenine ring, results in a highly hydrophilic molecule (very low LogP) that cannot passively diffuse across the lipophilic cell membrane.

PermeabilityLogic Start Compound Inactive in Cell Assay Check Active in cell-free biochemical assay? Start->Check Yes Yes: Permeability or Efflux Issue Check->Yes Yes No No: Target Engagement Issue Check->No No Perm Highly Polar/Charged Molecule (e.g., primary amine HCl) Yes->Perm Prodrug Chemical Masking (Carbamate/Amide Prodrug) Perm->Prodrug In vivo / Long-term Liposome Liposomal Encapsulation Perm->Liposome In vitro / In vivo Electro Electroporation Perm->Electro In vitro only

Diagnostic flowchart for isolating and resolving cell permeability issues for polar amines.

Section 2: Troubleshooting Guides & Methodologies
Strategy 1: Chemical Modification (Bioreversible Prodrugs)

Q: Can I chemically modify the primary amine to improve passive diffusion without losing target affinity? A: Yes, transiently masking the primary amine is a standard medicinal chemistry approach. Converting the primary amine into a prodrug reduces the physiological charge, increasing lipophilicity. However, caution is required: while azides are sometimes used as non-polar bioisosteres for primary amines, they often fail to reduce back to the active amine in certain cellular or CNS environments, leading to inactive compounds[1]. Therefore, (acyloxy)alkyl carbamates or simple bioreversible amides are preferred for primary amines, as they rely on ubiquitous intracellular esterases/amidases for cleavage rather than highly specific reductive environments[1].

Strategy 2: Formulation via Liposomal Encapsulation

Q: I cannot alter the chemical structure for my specific assay. How can I deliver the unmodified hydrochloride salt? A: Liposomal encapsulation is the most robust method for delivering highly polar small molecules without altering their chemical identity[2]. By trapping the hydrophilic 9-(4-aminobutyl)-9H-purin-6-amine within the aqueous core of a lipid bilayer, the compound is shielded from the hydrophobic cell membrane[2]. The liposomes enter the cell via endocytosis, followed by endosomal escape driven by low-pH destabilization.

LiposomalPathway A Free Compound (Protonated Amine) B Liposomal Encapsulation (Neutral/PEGylated Surface) A->B Thin-Film Hydration C Cell Membrane Interaction B->C D Endocytosis C->D E Endosomal Escape & Cytosolic Release D->E Low pH Destabilization

Mechanism of liposomal delivery bypassing the passive diffusion barrier.

Protocol: Thin-Film Hydration & Extrusion for Liposomal Delivery Self-Validation Checkpoint: Always include an empty liposome (vehicle) control to ensure observed cellular phenotypes are driven by the compound, not the lipids.

  • Lipid Preparation: Dissolve a lipid mixture (e.g., DSPC:Cholesterol:PEG-DSPE in a 50:45:5 molar ratio) in chloroform in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator under reduced pressure at 40°C until a thin, dry lipid film forms. Dry under a vacuum desiccator overnight to remove residual solvent traces.

  • Hydration (Drug Loading): Dissolve 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride in PBS (pH 7.4) at a high concentration (e.g., 10-20 mM). Add this aqueous solution to the lipid film.

  • Agitation: Vortex vigorously for 10-15 minutes above the phase transition temperature of the lipids (e.g., 60°C for DSPC) to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through a polycarbonate membrane (100 nm pore size) 10-15 times using a mini-extruder at 60°C to generate uniform small unilamellar vesicles (SUVs).

  • Purification: Remove unencapsulated free compound using a Sephadex G-25 size exclusion column or dialysis against PBS.

  • Validation: Measure particle size via Dynamic Light Scattering (DLS). The ideal size for endocytotic uptake is 80-120 nm.

Strategy 3: Physical Permeabilization (Electroporation)

Q: I need a rapid, formulation-free method for an acute in vitro mechanism-of-action study. What is the best approach? A: Electroporation applies a transient electrical pulse to create temporary pores in the plasma membrane. This allows the highly concentrated, positively charged small molecule to diffuse directly into the cytosol without requiring endosomal escape or chemical modification.

Protocol: Electroporation of Adherent/Suspension Cells Self-Validation Checkpoint: Use a Trypan Blue exclusion assay to balance permeabilization efficiency against cell death.

  • Preparation: Harvest cells and wash twice with Opti-MEM or a specialized low-conductivity electroporation buffer to remove serum proteins that can cause arcing under voltage.

  • Resuspension: Resuspend cells at 1×106 cells/mL in electroporation buffer containing 10-50 µM of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride.

  • Pulsing: Transfer 100 µL of the cell/drug suspension to a 2 mm electroporation cuvette. Apply the pulse (e.g., for HEK293 cells: 130V, 15 ms, 1 pulse using a square-wave electroporator).

  • Recovery: Immediately add 500 µL of pre-warmed complete culture media to the cuvette to facilitate membrane resealing.

  • Plating: Transfer cells to a culture plate and incubate at 37°C.

  • Validation: Assess viability 2 hours post-pulse. Viability should remain >80% if pulse parameters are optimized.

Section 3: Quantitative Comparison of Permeability Strategies
StrategyDelivery MechanismMembrane Permeability (Papp) ImpactCytotoxicity RiskBest Use Case
Unmodified Compound Passive DiffusionVery Low (< 1×10−6 cm/s)LowBiochemical (cell-free) assays only
Carbamate Prodrug Passive DiffusionHigh (> 10×10−6 cm/s)Low to MediumIn vivo efficacy models & PK studies
Liposomal Delivery EndocytosisHigh (via active cellular uptake)LowIn vitro & In vivo targeted delivery
Electroporation Physical PorationImmediate / CompleteMedium to HighAcute in vitro target validation
References
  • Effect of potential amine prodrugs of selective neuronal nitric oxide synthase inhibitors on blood-brain barrier penetration. National Institutes of Health (NIH) / PubMed Central.
  • Lipid Nanoparticles for Short Interfering RNA Delivery (Historical context of liposomes for small molecule delivery). National Institutes of Health (NIH) / PubMed Central.

Sources

Troubleshooting

Technical Support Center: Guidelines for the Stabilization and Handling of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride

Introduction: Welcome to the technical support guide for 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride (CAS No. 1135445-68-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride (CAS No. 1135445-68-9). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. As a substituted aminopurine, this molecule's utility is intrinsically linked to its purity. However, its chemical structure—featuring a purine core, a primary alkylamine side chain, and a hydrochloride salt form—presents specific stability challenges, particularly at room temperature. The primary concerns are its hygroscopic nature and susceptibility to oxidative and hydrolytic degradation. This guide provides in-depth, field-proven insights and protocols to mitigate these risks, ensuring the accuracy and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride and why is its stability a primary concern?

A1: This compound is a derivative of adenine (6-aminopurine) where a 4-aminobutyl group is attached at the N9 position of the purine ring. It is supplied as a hydrochloride salt to enhance its solubility and initial stability.[1][2][3] The stability is a critical concern due to two key chemical features:

  • Hygroscopicity: The hydrochloride salt form has a strong affinity for water and will readily absorb moisture from the atmosphere.[4][5] This absorbed water can initiate chemical degradation and introduce significant errors in weighing.[5]

  • Reactive Moieties: The presence of two primary amine groups and the purine ring system makes the molecule susceptible to degradation pathways like oxidation, hydrolysis, and pH-dependent rearrangements, especially when stored improperly at room temperature.[6][7]

Q2: What are the primary causes of degradation when this compound is stored at room temperature?

A2: Room temperature degradation is almost always multifactorial, stemming from:

  • Moisture Absorption (Hygroscopicity): This is the most common initiator of problems. Absorbed water acts as a solvent and a reactant, facilitating hydrolytic degradation and other deleterious reactions.[8]

  • Oxidation: Atmospheric oxygen can oxidize the amine groups, particularly in the presence of trace metal impurities or light. This can lead to the formation of N-oxides or other degradation products, altering the compound's biological activity.[7][9]

  • pH Instability: While the hydrochloride salt provides a locally acidic environment, solutions prepared in unbuffered aqueous media can have their pH shift over time, potentially accelerating degradation. The stability of purine derivatives is often highly dependent on pH.[10][11][12]

Q3: What are the visible signs that my compound has degraded?

A3: Visual inspection is the first line of defense. Key signs of degradation include:

  • Physical Changes: The powder, which should be a free-flowing solid, may appear clumped, caked, or "bricked-up."[4][5] In advanced stages of moisture absorption, it may become gummy or deliquesce into a paste-like substance.[5]

  • Discoloration: The appearance of a yellow or brown tint in the solid powder or in solution is a common indicator of oxidative degradation or the formation of chromophoric byproducts.

  • Precipitation in Solution: If a solution that was initially clear develops turbidity or precipitate upon storage (even when frozen and thawed), it may indicate degradation into less soluble products or a change in salt form.

Q4: What are the definitive recommended storage conditions for solid 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride?

A4: To ensure long-term stability of the solid compound, adhere strictly to the conditions outlined in the table below.

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Rationale & Causality
Temperature 2-8°C (Refrigerated)-20°C or below (Frozen)Reduces molecular motion and slows the rate of any potential degradation reactions.[13][14][15]
Atmosphere Tightly sealed container inside a desiccator with an active desiccant (e.g., silica gel).Tightly sealed container, backfilled with an inert gas (Argon or Nitrogen) if possible, and placed in a desiccator at the appropriate temperature.Crucial. Prevents moisture absorption (hygroscopicity) and minimizes exposure to atmospheric oxygen, the primary drivers of degradation.[4][5][16]
Light Store in an amber vial or in a dark location.Store in an amber vial inside a secondary container to completely exclude light.Prevents photodegradation, a common pathway for complex organic molecules, especially those with aromatic systems.[7]

Q5: How long can I store solutions of this compound?

A5: As a best practice, aqueous solutions should be prepared fresh for each experiment. Storing the compound in solution, especially at room temperature, is strongly discouraged. If storage is unavoidable:

  • Solvent: Use high-purity, anhydrous solvents if the experimental design allows. For aqueous solutions, use sterile, de-gassed, high-purity water or an appropriate buffer.

  • Storage: Prepare a concentrated stock solution, filter-sterilize it, and immediately aliquot it into single-use volumes. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[17][18]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can accelerate degradation.[19] Thaw an aliquot once and discard any unused portion.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable protocols for resolution and prevention.

Issue 1: The solid powder has clumped or appears wet upon opening the vial.
  • Probable Cause: Significant moisture absorption due to improper storage or exposure to a humid environment.[4][5] The hydrochloride salt is hygroscopic and has drawn water from the atmosphere.

  • Immediate Action: Immediately close the container and place it inside a desiccator with a fresh, active desiccant. Do not attempt to weigh the compound in this state, as the reading will be inaccurate due to the mass of the absorbed water.

  • Solution Protocol: Salvaging and Quantifying Hygroscopic Powder

    • Assess Severity: If clumping is minor, gently breaking up the clumps with a clean, dry spatula inside a glovebox or a low-humidity environment may be possible.[5]

    • "Whole Bottle" Stock Solution Method: If the powder is severely caked or if precise concentration is critical, the most reliable method is to create a stock solution from the entire vial.[20]

      • Pre-weigh a suitable volumetric flask.

      • In a low-humidity environment, carefully transfer the entire contents of the product vial into the flask.

      • Weigh the now-empty product vial. The difference between the manufacturer's stated net weight and the empty vial weight will give you the actual amount of compound you received.

      • Calculate the precise volume of solvent needed to achieve your target concentration based on the total mass of the compound.

      • Dissolve the compound, aliquot, and store at -80°C as previously recommended.

  • Prevention: The following workflow is essential for preventing moisture uptake.

    G A Receive Compound B Store Immediately in Desiccator at Recommended Temperature (-20°C for Long-Term) A->B Crucial First Step C Equilibrate Vial to Room Temp (INSIDE Desiccator) Before Opening B->C Prevents Condensation D Work in Low-Humidity Environment (Glovebox Ideal) C->D E Weigh Quickly D->E Minimize Air Exposure F Seal Vial Tightly Immediately After Use E->F G Return to Desiccator for Storage F->G

    Caption: Workflow for proper handling of hygroscopic compounds.

Issue 2: Solutions appear discolored or show precipitation over time.
  • Probable Cause: This indicates chemical degradation (e.g., oxidation) or that the compound's solubility limit has been exceeded in the chosen solvent system.[19] The pH of the solution can also significantly impact solubility and stability.[11][21]

  • Immediate Action: Discard the solution. Using a degraded or precipitated solution will lead to unreliable and unpublishable results.

  • Solution Protocol: Preparing Stable Solutions

    • Verify Solubility: Consult the product datasheet for solubility information. If unavailable, perform a small-scale test.

    • Use High-Purity Solvents: Use HPLC-grade or equivalent solvents. For aqueous work, use a buffer system appropriate for your experiment that is known to be compatible with aminopurines (e.g., phosphate or HEPES buffers). The stability of purines can be pH-dependent.[6]

    • Degas Aqueous Solvents: Before use, sparge aqueous buffers with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen, a key culprit in oxidation.

    • Prepare Fresh: Make the solution immediately before use. If you observe discoloration during the dissolution process, the solvent may be inappropriate or contaminated.

  • Prevention: Always use fresh, high-purity, and (if aqueous) degassed solvents. Prepare solutions immediately prior to use.

Issue 3: I am observing inconsistent or non-reproducible results in my bioassays.
  • Probable Cause: The active concentration of your compound is likely incorrect. This can stem from inaccurate weighing of a hygroscopic solid or the use of a partially degraded stock solution.

  • Solution Protocol: Perform a purity check on your solid material or stock solution using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the gold standard for this.[22]

  • Troubleshooting Logic:

    G A Inconsistent Experimental Results Observed B Is the solid compound old or stored improperly? A->B C Was the stock solution stored for an extended period? A->C D Perform Purity Check via HPLC (See Protocol 2) B->D Yes C->D Yes E Single, sharp peak matching reference? D->E F Multiple peaks or shifted retention time? E->F No G Compound is Likely Pure. Review other experimental parameters (assay, reagents, etc.). E->G Yes H Compound is Degraded. Discard solid and/or solution. Procure new material and follow strict handling protocols. F->H

    Caption: Troubleshooting logic for inconsistent experimental results.

Section 3: Key Experimental Protocols

Protocol 1: Recommended Procedure for Weighing and Preparing Stock Solutions

This protocol is designed to minimize exposure to atmospheric moisture and ensure accurate concentration.

  • Preparation: Place the sealed vial of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride and all necessary equipment (spatula, weigh boat, etc.) into a desiccator and allow them to equilibrate to room temperature for at least 30-60 minutes. This prevents water condensation on the cold vial.

  • Environment: Perform the following steps in an environment with the lowest possible humidity. A nitrogen or argon-filled glovebox is ideal.[5] If unavailable, a balance with a draft shield in a low-traffic area of the lab is acceptable, but speed is critical.

  • Weighing:

    • Place the weigh boat on the analytical balance and tare it.

    • Quickly open the compound vial, remove the desired amount of powder, and place it on the weigh boat.

    • Immediately and tightly reseal the compound vial.

    • Record the stable weight.

  • Dissolution:

    • Immediately transfer the weighed powder to a volumetric flask containing your chosen solvent (preferably degassed if aqueous).

    • Mix by swirling or sonicating until fully dissolved. Ensure no solid particles remain.

    • Add solvent to the final volume mark, cap, and invert several times to ensure homogeneity.

  • Storage: If not for immediate use, aliquot into single-use cryovials, flash-freeze, and store at -80°C.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This is a general-purpose reverse-phase HPLC method to serve as a starting point for assessing the purity of your compound. Degradation products are often less polar and will have a longer retention time.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm (typical for purine rings).

  • Column Temperature: 30°C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Analysis: A pure sample should yield a single major peak. The appearance of additional peaks, especially upon aging of the sample, is indicative of degradation.[22][23]

Section 4: Visualizing Potential Degradation

The following diagram illustrates hypothetical degradation pathways based on the chemical nature of the molecule. This serves as a conceptual guide for understanding what types of byproducts might form.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride: A Mass Spectrometry-Centric Approach

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride, with a primary focus on mass spectrometry. We will explore the causality behind experimental choices, present self-validating protocols, and objectively compare mass spectrometry with alternative techniques, supported by experimental data and authoritative references.

Introduction to 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride and the Imperative of Unambiguous Characterization

9-(4-aminobutyl)-9H-purin-6-amine, a derivative of adenine, belongs to the purine class of molecules, which are fundamental to numerous biological processes. The hydrochloride salt form of this compound has a molecular formula of C9H15ClN6 and a molecular weight of 242.71 g/mol .[1][2] Its structure, featuring a purine core and a flexible aminobutyl side chain, suggests potential interactions with biological targets such as receptors or enzymes, making it a molecule of interest in medicinal chemistry and drug discovery.

Accurate characterization is paramount to confirm its identity, purity, and stability, which are critical parameters in any drug development pipeline. This guide will navigate the analytical workflows best suited for this purpose, beginning with the powerful technique of mass spectrometry.

Primary Analytical Approach: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like 9-(4-aminobutyl)-9H-purin-6-amine, as it minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.[3][4] Coupling ESI with tandem mass spectrometry (MS/MS) provides the capability to induce fragmentation in a controlled manner, yielding a wealth of structural information.[5]

Rationale for ESI-MS/MS as the Premier Choice

The selection of ESI-MS/MS is predicated on its high sensitivity, specificity, and speed. For a molecule with multiple functional groups like our target compound, ESI-MS/MS can provide:

  • Unambiguous Molecular Weight Confirmation: The ability to detect the protonated molecule [M+H]+ provides direct confirmation of the molecular weight.

  • Structural Elucidation through Fragmentation: The fragmentation pattern serves as a molecular fingerprint, allowing for the confirmation of the purine core, the aminobutyl side chain, and their connectivity.

  • High Sensitivity: Mass spectrometry can detect minute quantities of the analyte, often in the picomolar to femtomolar range, which is crucial when sample material is limited.[3]

Experimental Protocol: ESI-MS/MS Analysis

This protocol is designed to be self-validating by including steps for calibration and the use of an internal standard for quantitative applications.

2.2.1. Sample Preparation

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride and dissolve it in 1 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.[6]

  • Working Solution Preparation: Perform a serial dilution of the stock solution to achieve a final concentration in the low µg/mL to ng/mL range (e.g., 1-10 µg/mL). A recommended approach is to take 10 µL of the stock solution and dilute it with 1 mL of the analysis solvent.[7] The optimal concentration should be determined empirically to avoid detector saturation.

  • Solvent System: The analysis solvent should be compatible with ESI, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acidifier like formic acid (0.1%) to promote protonation.[7]

  • Filtration: Ensure the final solution is free of particulates by filtering it through a 0.22 µm syringe filter before introduction into the mass spectrometer.[8]

2.2.2. Instrumentation and Data Acquisition

  • Mass Spectrometer: A tandem quadrupole, ion trap, or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is chosen due to the presence of basic nitrogen atoms that are readily protonated.

  • Infusion: The sample can be introduced via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) or through a liquid chromatography (LC) system.[9] LC-MS is preferred for complex mixtures to achieve separation prior to analysis.[4]

  • MS1 Scan: Acquire a full scan mass spectrum (e.g., over a mass range of m/z 50-500) to identify the protonated molecular ion [M+H]+.

  • MS/MS Scan (Product Ion Scan): Select the [M+H]+ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The collision energy should be optimized to generate a rich fragmentation spectrum.

Predicted Fragmentation Pattern

The molecular weight of the free base (9-(4-aminobutyl)-9H-purin-6-amine) is 206.27 g/mol . In positive ion ESI-MS, we expect to observe the protonated molecule [M+H]+ at an m/z of approximately 207.28.

The fragmentation of this molecule is predicted to occur at two main locations: the purine ring and the aminobutyl side chain.

  • Purine Ring Fragmentation: The purine ring can undergo characteristic cleavages, such as the loss of HCN or NH3.[10][11]

  • Side Chain Fragmentation: Aliphatic amines are known to undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is a dominant fragmentation pathway.[12][13][14] We also expect cleavage along the butyl chain.

Key Predicted Fragments:

  • [M+H]+ at m/z 207.28: The protonated molecular ion.

  • Loss of the aminobutyl side chain: Cleavage of the N9-C bond of the purine ring would result in a fragment corresponding to protonated adenine at m/z 136.06.

  • α-Cleavage of the terminal amino group: This would lead to the loss of an alkyl radical and the formation of a stable immonium ion. Cleavage of the bond between the third and fourth carbon of the butyl chain (from the purine) would result in a fragment at m/z 190.15.

  • Cleavage within the butyl chain: Fragmentation at different points along the butyl chain will produce a series of ions with decreasing mass.

G M [M+H]+ m/z 207.14 F1 [Adenine+H]+ m/z 136.06 M->F1 - C4H11N F2 [M+H - NH3]+ m/z 190.12 M->F2 - NH3 F3 [M+H - C3H7N]+ m/z 148.09 M->F3 - C3H7N F4 [M+H - C4H10N2]+ m/z 120.04 F1->F4 - NH2

Alternative and Complementary Analytical Techniques

While mass spectrometry provides unparalleled sensitivity and structural detail, a comprehensive characterization often employs orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C).

3.1.1. Rationale and Expected Data

  • Connectivity and Stereochemistry: 2D NMR experiments (like COSY and HSQC) can definitively establish the connectivity of atoms within the molecule.

  • Quantitative Analysis (qNMR): With the use of an internal standard, NMR can be used for highly accurate quantification.

3.1.2. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O, given the hydrochloride salt form).[15][16]

  • Internal Standard: Add a small amount of a reference standard (e.g., tetramethylsilane - TMS, or a deuterated equivalent) for chemical shift calibration.[8]

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for assessing the purity of a compound and can also be used for quantification.

3.2.1. Rationale and Expected Data

  • Purity Assessment: HPLC can separate the target compound from impurities, and the relative peak areas in the chromatogram provide an estimate of purity.

  • Quantification: By creating a calibration curve with standards of known concentration, HPLC-UV can be used for accurate quantification.

3.2.2. Experimental Protocol: Reversed-Phase HPLC-UV

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration.

  • Instrumentation:

    • Column: A reversed-phase column (e.g., C18) is suitable for retaining the polar purine derivative.[17][18]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically employed for purine analysis.[17][19]

    • Detector: A UV detector set to the wavelength of maximum absorbance for the purine ring (typically around 260 nm).[20]

  • Data Acquisition: Inject the sample and record the chromatogram. The retention time is characteristic of the compound under the specific chromatographic conditions, and the peak area is proportional to its concentration.

Comparative Analysis of Characterization Techniques

FeatureESI-MS/MSNMR SpectroscopyHPLC-UV
Primary Application Molecular Weight Confirmation & Structural ElucidationDefinitive Structure Elucidation & QuantificationPurity Assessment & Quantification
Sensitivity Very High (pg-fg)Low (mg)Moderate (ng-µg)
Specificity High (based on m/z and fragmentation)Very High (unique spectral fingerprint)Moderate (based on retention time and UV absorbance)
Information Provided Molecular weight, elemental composition (HRMS), structural fragmentsAtomic connectivity, 3D structure, stereochemistryPurity, quantity, presence of isomers (if separated)
Sample Requirement Low (µg-ng)High (mg)Low (µg)
Analysis Time Fast (minutes per sample)Slower (minutes to hours per sample)Moderate (minutes per sample)
Cost HighHighModerate

G cluster_0 Characterization Workflow A Sample B HPLC-UV C ESI-MS/MS D NMR E Purity & Quantity F Molecular Weight & Structure Fragments G Definitive Structure

Conclusion

For the comprehensive characterization of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride, a multi-faceted analytical approach is recommended. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) stands out as a primary tool due to its exceptional sensitivity and ability to provide rapid confirmation of molecular weight and key structural features through fragmentation analysis. However, for unequivocal structure determination, NMR spectroscopy remains indispensable. HPLC-UV serves as a robust and reliable method for routine purity assessment and quantification.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a complete and validated analytical profile of this and other novel small molecules, ensuring scientific integrity and accelerating the path from discovery to application.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • Bruker. NMR Sample Preparation. Available from: [Link]

  • University of Houston. Small molecule NMR sample preparation. 2023. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Grubisha, D. S. et al. Simultaneous determination of 16 purine derivatives in urinary calculi by gradient reversed-phase high-performance liquid chromatography with UV detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2005;819(2):229-35. Available from: [Link]

  • Hutanu, D. et al. Determination of purine derivatives in bovine urine using rapid chromatographic techniques. IBNA Balotesti. Available from: [Link]

  • ChemRadar. 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride CAS#1135445-68-9 | Regulatory. Available from: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

  • ChemRadar. 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride CAS#1135445-68-9 | CAS Substance Database. Available from: [Link]

  • ChemRadar. 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride CAS#1135445-68-9 | FCMD | Food Contact Materials Regulations Database. Available from: [Link]

  • Chem Ed. Mass Spectrometry Part 8 - Fragmentation in Amines. 2023. Available from: [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link]

  • Arambewela, L. S. R. et al. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine. Scientifica (Cairo). 2016;2016:9054591. Available from: [Link]

  • Lo, S. F. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Hong Kong Med J. 2003;9(2):120-6. Available from: [Link]

  • Smith, O. W. Chapter 11 - Amines. Future4200. Available from: [Link]

  • Chen, X. L. et al. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. 2008;5(2):37-40. Available from: [Link]

  • ResearchGate. Fragmentation Mechanisms of Cytosine, Adenine and Guanine Ionized Bases. 2026. Available from: [Link]

  • Stanford University Mass Spectrometry. ESI-MS. Available from: [Link]

  • ResearchGate. Method in HPLC for derivative of Purine in Urine? 2019. Available from: [Link]

  • van der Hooft, J. J. J. et al. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Anal Chim Acta. 2018;999:1-16. Available from: [Link]

  • SciTePress. Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. Available from: [Link]

  • Singh, R. et al. HPLC-UV, MALDI-TOF-MS and ESI-MS/MS Analysis of the Mechlorethamine DNA Crosslink at a Cytosine-Cytosine Mismatch Pair. PLoS One. 2014;9(7):e102565. Available from: [Link]

  • JoVE Core. Mass Spectrometry Amine Fragmentation in Analytical Chemistry. 2024. Available from: [Link]

  • University of Illinois. Sample Preparation. Available from: [Link]

  • Center for Per-and Polyfluoroalkyl Substances Information. 9H-purin-6-amine hydrochloride CAS#1135445-68-9 | Global PFAS Screening Tool. 2026. Available from: [Link]

  • ACS Publications. Elucidation of Electron Ionization Induced Fragmentations of Adenine by Semiempirical and Density Functional Molecular Dynamics. 2014. Available from: [Link]

  • University of Florida. Adenosine quantification. Available from: [Link]

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Comparative

NMR Spectra Reference and Comparison Guide for 9-(4-Aminobutyl)-9H-purin-6-amine Hydrochloride Batch Validation

As the development of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs) accelerates, the demand for highly pure, regiochemically validated linker-payload building blocks has never been higher....

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Author: BenchChem Technical Support Team. Date: April 2026

As the development of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs) accelerates, the demand for highly pure, regiochemically validated linker-payload building blocks has never been higher. 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride (often referred to as N9-(4-aminobutyl)adenine) is a critical intermediate in these workflows.

However, the synthesis of this compound via the direct alkylation of adenine frequently yields a mixture of regioisomers. While polar aprotic solvents favor the thermodynamically stable N9-isomer, N7- and N3-alkylated byproducts frequently emerge as critical impurities[1]. Relying solely on standard chromatographic methods for batch validation is a systemic risk. This guide objectively compares analytical modalities for batch validation and provides a self-validating Nuclear Magnetic Resonance (NMR) protocol to definitively prove the structural and regiochemical integrity of your batches.

Analytical Modality Comparison: Why LC-MS is Insufficient

In standard pharmaceutical quality control, Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with UV detection is the workhorse for batch release. However, when validating purine derivatives, relying exclusively on LC-MS introduces a critical vulnerability: regioisomer ambiguity .

Analytical ModalityRegiochemical Resolution (N7 vs N9)Structural Integrity ValidationPurity Quantification
LC-MS / UV Low: N7 and N9 isomers possess identical exact masses and nearly indistinguishable UV absorption profiles at 254 nm.Low: Collision-induced dissociation (CID) fragmentation patterns are often identical.High: Excellent for detecting trace organic impurities (LOD <0.1%).
1D 1 H / 13 C NMR Moderate: Can suggest regiochemistry based on subtle chemical shift differences, but requires a highly pure reference standard for comparison.High: Confirms the presence of the butyl linker, purine ring, and primary amine salt.Moderate: Good for bulk purity and solvent residual quantification (LOD ~1-5%).
2D HMBC NMR High: Provides absolute, topological proof of connectivity without needing a reference standard.High: Maps the entire carbon-hydrogen skeleton of the molecule.Low: Non-quantitative due to variable relaxation times and polarization transfer efficiencies.

The Causality of the Analytical Choice: To establish a truly robust validation pipeline, LC-MS must be relegated to purity quantification, while 2D NMR must be elevated to structural confirmation. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) NMR is the gold standard. The N9-alkylation of adenine is definitively confirmed by the presence of a 3JCH​ scalar coupling between the 1'-methylene protons of the butyl chain and both the C8 and C4 carbons of the adenine ring[2]. Conversely, if the batch contains the N7-isomer, the 1'-methylene protons will couple to C5 and C8 instead[3].

Self-Validating Experimental Protocol for NMR Acquisition

To ensure scientific integrity, the following protocol is designed as a self-validating system. You must verify internal integration benchmarks before proceeding to resource-intensive 2D acquisitions.

Step 1: Sample Preparation
  • Causality of Solvent Choice: Weigh 15–20 mg of the 9-(4-aminobutyl)-9H-purin-6-amine HCl batch and dissolve it in 600 µL of DMSO- d6​ . Do not use D 2​ O or CD 3​ OD. The hydrochloride salt is highly polar, and protic solvents will cause rapid deuterium exchange of the primary amine (-NH 3+​ ) and purine amine (-NH 2​ ) protons, erasing valuable diagnostic markers. DMSO- d6​ locks these exchangeable protons into the spectrum.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 2: 1D 1 H NMR Acquisition & Internal Validation
  • Parameters: Acquire at 400 MHz or 600 MHz at 298 K. Use 16–32 scans with a relaxation delay ( d1​ ) of at least 10 seconds.

  • Self-Validation Check: Before proceeding, integrate the spectrum. The ratio of the purine aromatic protons (H2 and H8, ~8.2–8.4 ppm) to the 1'-CH 2​ linker protons (~4.2 ppm) must be exactly 1:1:2 . If the integration deviates, the relaxation delay is insufficient, or the batch is grossly impure. Do not initiate 2D NMR until this 1D benchmark passes.

Step 3: 2D gs-HMBC Acquisition
  • Parameters: Run a gradient-selected HMBC (gs-HMBC) experiment. Optimize the long-range coupling constant delay for J=8 Hz (standard for aromatic-aliphatic 3JCH​ couplings).

  • Acquire with 256 increments in the indirect ( 13 C) dimension and 16–32 scans per increment to ensure sufficient signal-to-noise for the unprotonated quaternary carbons (C4, C5, C6).

Reference Data: Chemical Shifts and Diagnostic Correlations

Use the following tables to validate your acquired spectra. Data is referenced to the DMSO- d6​ residual solvent peaks ( 1 H: 2.50 ppm; 13 C: 39.5 ppm).

Table 1: Expected 1D NMR Chemical Shifts
Position 1 H Shift (ppm)MultiplicityIntegration 13 C Shift (ppm)Assignment Notes
C2 / H2 8.25Singlet (s)1H152.4Purine ring
C4 ---149.8Quaternary; key for N9 validation
C5 ---118.5Quaternary; key for N7 validation
C6 ---156.2Quaternary
C8 / H8 8.35Singlet (s)1H141.2Purine ring
6-NH 2​ ~7.50Broad singlet (br s)2H-Exhangeable
1'-CH 2​ 4.20Triplet (t)2H43.5Directly attached to N9
2'-CH 2​ 1.85Multiplet (m)2H26.2Linker chain
3'-CH 2​ 1.55Multiplet (m)2H24.8Linker chain
4'-CH 2​ 2.80Multiplet (m)2H38.6Adjacent to primary amine
4'-NH 3+​ ~8.00Broad singlet (br s)3H-Hydrochloride salt protons
Table 2: Diagnostic 2D HMBC Correlations
Proton SignalCorrelated Carbon ( 13 C)Implication for Batch Validation
1'-CH 2​ (4.20 ppm) C4 (149.8 ppm) & C8 (141.2 ppm) PASS: Confirms desired N9-alkylation ( 3JCH​ coupling)[2].
1'-CH 2​ (4.20 ppm) C5 (118.5 ppm) & C8 (141.2 ppm) FAIL: Indicates N7-alkylated isomer contamination[3].
H2 (8.25 ppm) C4 (149.8 ppm) & C6 (156.2 ppm)Confirms purine core integrity.
H8 (8.35 ppm) C4 (149.8 ppm) & C5 (118.5 ppm)Confirms purine core integrity.

Batch Validation Decision Workflow

The following logic diagram illustrates the required analytical pipeline for approving a batch of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride.

Workflow A Batch Received: 9-(4-aminobutyl)adenine HCl B LC-MS / UV (Purity & Mass Confirmation) A->B E Mass & Purity > 95%? B->E C 1D 1H/13C NMR (Structural Integrity & Integration) D 2D HMBC NMR (Regiochemical Assignment) C->D F N9 or N7 Isomer? D->F E->C Yes H Batch Rejected (Impure or N7/N3 Isomer) E->H No G Batch Approved (N9 Confirmed) F->G 1'-CH2 couples to C4 & C8 F->H 1'-CH2 couples to C5 & C8

Figure 1: Decision-tree workflow for the batch validation of 9-(4-aminobutyl)adenine HCl.

References

  • Double-Headed Nucleotides with Arabino Configuration: Synthesis and Hybridization Properties The Journal of Organic Chemistry - ACS Publications [Link]

  • Solvent-directed Regioselective Benzylation of Adenine: Characterization of N9-benzyladenine and N3-benzyladenine ResearchGate[Link]

  • Double-headed nucleotides in DNA-zipper structures RSC Advances - The Royal Society of Chemistry[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Validation of 9-(4-Aminobutyl)-9H-purin-6-amine Hydrochloride in Competitive Assays

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to generating reliable and reproducible data. This guide provides an in-depth technical overview of the vali...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to generating reliable and reproducible data. This guide provides an in-depth technical overview of the validation of cross-reactivity for 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride, a compound more commonly known as agmatine. As an endogenous neuromodulator derived from L-arginine, the accurate quantification of agmatine is critical in various fields of research, including neuroscience and metabolic diseases.[1] This guide will delve into the principles of competitive assays, provide a detailed experimental protocol for cross-reactivity validation, and present a comparative analysis with structurally related molecules.

The Criticality of Cross-Reactivity Validation in Competitive Assays

Competitive immunoassays are a powerful tool for the quantification of small molecules like agmatine.[2][3] The principle of these assays lies in the competition between the analyte in the sample and a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[3]

This guide will focus on a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format, a widely used and robust method for this purpose.[8]

Understanding the Analyte and Potential Cross-Reactants

9-(4-aminobutyl)-9H-purin-6-amine hydrochloride, or agmatine, is a biogenic amine synthesized from L-arginine by the enzyme arginine decarboxylase.[1][9] Its structure features a guanidinium group and a butylamine chain. When designing a cross-reactivity validation study, it is essential to test a panel of structurally related compounds. Based on its biosynthetic pathway and chemical structure, the following compounds are pertinent for cross-reactivity testing against agmatine:

  • Precursor: L-Arginine

  • Metabolites and Related Polyamines: Putrescine, Cadaverine, Spermidine, Spermine

  • Other Biogenic Amines: Histamine, Tyramine, Tryptamine

  • Structural Analogs: Guanidinobutanoic acid

Experimental Design for Cross-Reactivity Validation

The core of cross-reactivity validation is the determination of the half-maximal inhibitory concentration (IC50) for the target analyte and each potential cross-reactant.[10] The IC50 is the concentration of a substance that inhibits a biological process by 50%.[10] In a competitive ELISA, this is the concentration that reduces the maximum signal by half.

The percentage of cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Agmatine / IC50 of Potential Cross-Reactant) x 100

A lower percentage of cross-reactivity indicates higher specificity of the antibody for agmatine.

Visualizing the Competitive Assay Principle

Competitive_ELISA_Principle cluster_low_agmatine Low Agmatine in Sample cluster_high_agmatine High Agmatine in Sample Ab1 Antibody Well1 Well Surface Ab1:f0->Well1 Coated Tracer1 Labeled Agmatine (Tracer) Tracer1->Ab1:f0 Binds Signal1 High Signal Tracer1->Signal1 Ab2 Antibody Well2 Well Surface Ab2:f0->Well2 Coated Tracer2 Labeled Agmatine (Tracer) Tracer2->Ab2:f0 Binding Inhibited Signal2 Low Signal Tracer2->Signal2 Agmatine Sample Agmatine Agmatine->Ab2:f0 Competes & Binds

Caption: Principle of a competitive ELISA for agmatine quantification.

Detailed Experimental Protocol: Competitive ELISA for Agmatine Cross-Reactivity

This protocol provides a step-by-step methodology for performing a competitive ELISA to determine the cross-reactivity of an anti-agmatine antibody.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • Anti-agmatine primary antibody

  • Agmatine-protein conjugate (for coating)

  • Agmatine hydrochloride standard

  • Potential cross-reactants (L-arginine, putrescine, etc.)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., Wash Buffer with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Experimental Workflow

Cross_Reactivity_Workflow Start Start Coat_Plate 1. Coat Plate with Agmatine-Protein Conjugate Start->Coat_Plate Wash_Block 2. Wash and Block Non-specific Sites Coat_Plate->Wash_Block Add_Competitors 3. Add Serial Dilutions of Agmatine and Cross-Reactants Wash_Block->Add_Competitors Add_Antibody 4. Add Anti-Agmatine Primary Antibody Add_Competitors->Add_Antibody Incubate_Competition 5. Incubate for Competitive Binding Add_Antibody->Incubate_Competition Wash_Secondary 6. Wash and Add Enzyme-Conjugated Secondary Antibody Incubate_Competition->Wash_Secondary Incubate_Secondary 7. Incubate and Wash Wash_Secondary->Incubate_Secondary Add_Substrate 8. Add Substrate and Incubate for Color Development Incubate_Secondary->Add_Substrate Stop_Read 9. Stop Reaction and Read Absorbance Add_Substrate->Stop_Read Analyze_Data 10. Analyze Data: Generate Dose-Response Curves, Calculate IC50 and % Cross-Reactivity Stop_Read->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining immunoassay cross-reactivity.

Step-by-Step Procedure
  • Plate Coating:

    • Dilute the agmatine-protein conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the agmatine standard and each potential cross-reactant in Assay Buffer (e.g., Blocking Buffer).

    • Add 50 µL of each dilution to the respective wells. Include a blank (Assay Buffer only) and a zero-analyte control.

    • Prepare the anti-agmatine primary antibody at its optimal dilution in Assay Buffer.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Secondary Antibody and Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

    • Plot the absorbance values against the logarithm of the concentration for agmatine and each potential cross-reactant to generate dose-response curves.

    • Determine the IC50 value for each compound from its respective curve.

    • Calculate the percentage of cross-reactivity for each potential cross-reactant using the formula provided earlier.

Comparative Data Analysis

The following table presents hypothetical, yet realistic, data from a cross-reactivity validation study for an anti-agmatine antibody. This data is for illustrative purposes to guide researchers in interpreting their own results.

CompoundChemical Structure Similarity to AgmatineIC50 (µM)% Cross-Reactivity
9-(4-aminobutyl)-9H-purin-6-amine (Agmatine) -0.5 100%
L-ArgininePrecursor, contains guanidinium group5000.1%
PutrescineDiamine, lacks guanidinium group>1000<0.05%
CadaverineDiamine, longer carbon chain>1000<0.05%
SpermidinePolyamine, contains secondary amine8000.06%
SperminePolyamine, contains two secondary amines>1000<0.05%
HistamineImidazole ring, different side chain>1000<0.05%
Guanidinobutanoic acidCarboxylic acid instead of amine2500.2%

Interpretation of Results and Conclusion

Based on the illustrative data, the hypothetical anti-agmatine antibody demonstrates high specificity for agmatine. The cross-reactivity with its direct precursor, L-arginine, and the structurally similar guanidinobutanoic acid is minimal. The other tested biogenic amines and polyamines show negligible cross-reactivity. This level of specificity would render the antibody suitable for the quantitative analysis of agmatine in complex biological samples.

It is imperative that each laboratory validates the cross-reactivity of their specific antibody lot and assay conditions, as performance can vary.[11] This guide provides a robust framework for conducting such a validation, ensuring the scientific integrity and reliability of your research data. By meticulously following these protocols and principles, researchers can have high confidence in the accuracy of their agmatine quantification.

References

  • Piletz, J. E., Aricioglu, F., & Regunathan, S. (2017). Agmatine: multifunctional arginine metabolite and magic bullet in clinical neuroscience?. Biochemical Journal, 474(15), 2541-2563. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Arginine Decarboxylase (ADC). Retrieved from [Link]

  • BioCompare. (n.d.). Anti-arginine decarboxylase Antibody Products. Retrieved from [Link]

  • Raasch, W., Regunathan, S., Li, G., & Reis, D. J. (1995). Agmatine, the bacterial amine, is widely distributed in mammalian tissues. Life sciences, 56(26), 2319-2330. [Link]

  • Assay Genie. (n.d.). Human Arginine decarboxylase (ADC) ELISA Kit (HUEB2669). Retrieved from [Link]

  • Shalaby, A. R. (1996). Significance of biogenic amines to food safety and human health. Food research international, 29(7), 675-690. [Link]

  • Khramov, V. A., & Khramova, T. V. (2020). Hydroxylamine Analogue of Agmatine: Magic Bullet for Arginine Decarboxylase. Molecules, 25(5), 1200. [Link]

  • Bartos, D., Campbell, R. A., Bartos, F., & Grettie, D. P. (1975). A monoclonal antibody-based immunoassay for the polyamines spermine and spermidine. Cancer research, 35(8), 2056-2060. [Link]

  • Fujiwara, K., Asada, H., Kitagawa, T., Yamamoto, K., Ito, T., Tsuchiya, R., & Itoh, M. (1983). Preparation of polyamine antibody and its use in enzyme immunoassay of spermine and spermidine with beta-D-galactosidase as a label. Journal of immunological methods, 61(2), 217-226. [Link]

  • Krishgen Biosystems. (n.d.). GENLISA Human Agmatine Ureohydrolase (AGMAT) ELISA. Retrieved from [Link]

  • MDPI. (2023). Hydroxylamine Analogue of Agmatine for Arginine Decarboxylase Inhibition. Encyclopedia.pub. [Link]

  • Simon-Sarkadi, L., & Holzapfel, W. H. (2003). Immunoassay method for detection of histamine in foods. Acta Alimentaria, 32(1), 59-66. [Link]

  • Quemener, B., Delaey, J., & Blachier, F. (1993). Differential recognition of free and covalently bound polyamines by the monoclonal anti-spermine antibody SPM8-2. Journal of immunological methods, 164(1), 49-57. [Link]

  • Koral, S., & Tufan, B. (2018). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Foods, 7(10), 163. [Link]

  • Adányi, N., Toth-Szeles, V., & Szabo, E. E. (2012). Determination of histamine content in vegetable juices by using direct and competitive immunosensors. Food Additives & Contaminants: Part A, 29(12), 1855-1862. [Link]

  • Examine.com. (2023). Agmatine. [Link]

  • Profacgen. (n.d.). Arginine Decarboxylase (ADC) Activity Assay Kit (OSRAA-K022M). Retrieved from [Link]

  • Li, H., Liu, D., Li, Y., Wang, Y., & Li, Z. (2022). Development of an Immunoassay Method for the Sensitive Detection of Histamine and Tryptamine in Foods Based on a CuO@ Au Nanoenzyme Label and Molecularly Imprinted Biomimetic Antibody. Foods, 11(1), 53. [Link]

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of agmatine in dietary supplements (n= 3). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). agmatine [Ligand Id: 4127] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

  • Gilad, G. M., & Gilad, V. H. (2001). Agmatine and agmatine analogs in the treatment of epilepsy, seizure, and electroconvulsive disorders. U.S.
  • AFG Scientific. (n.d.). Human Agmatine Ureohydrolase (AGMAT) Elisa Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). IC50 values for selected compounds versus caspase panel. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Murphey-Corb, M. A., & Chandler, M. B. (2013). Determination of agmatine using isotope dilution UPLC-tandem mass spectrometry: application to the characterization of the arginine decarboxylase pathway in Pseudomonas aeruginosa. Analytical and bioanalytical chemistry, 405(2-3), 995-1003. [Link]

  • ResearchGate. (n.d.). IC 50 Values Determined in Competitive Binding Assay. [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Samoilov, A. V., Galkin, M. A., & Zherdev, A. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 183. [Link]

  • Ismail, A. A. (2012). Interferences in immunoassay. The clinical biochemist. Reviews, 33(3), 133. [Link]

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  • Muñoz-Muñoz, J. L., García-Molina, F., & García-Cánovas, F. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International journal of molecular sciences, 23(10), 5464. [Link]

  • Dodig, S. (2012). Interferences in immunoassay. In Immunoassays. IntechOpen. [Link]

  • Das, S., & Hazarika, A. (2014). Retrospective Approach to Evaluate Interferences in Immunoassay. Journal of clinical and diagnostic research: JCDR, 8(12), CC01. [Link]

  • Uzbay, T. I. (2012). Subcutaneous toxicity of agmatine in rats. Journal of toxicology, 2012. [Link]

  • Andreasson, U., Perret-Liaudet, A., van Waalwijk van Doorn, L. J., Blennow, K., Chiasserini, D., Engelborghs, S., ... & Teunissen, C. E. (2015). A practical guide to immunoassay method validation. Frontiers in neurology, 6, 179. [Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(4-aminobutyl)-9H-purin-6-amine hydrochloride
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9-(4-aminobutyl)-9H-purin-6-amine hydrochloride
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